Product packaging for 2-(Pentan-2-yl)azetidine(Cat. No.:)

2-(Pentan-2-yl)azetidine

Cat. No.: B15239165
M. Wt: 127.23 g/mol
InChI Key: UDLJUIXYKAACOW-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)azetidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have received considerable attention as privileged scaffolds in diversity-oriented synthesis (DOS) for accessing new chemical space in probe and drug discovery . The strain and dynamic phenomena associated with the azetidine ring make it a valuable template for exploring novel molecular frameworks . While specific biological data for this compound is not widely reported in the public literature, azetidine-based ring systems are recognized for their enormous application in medicinal chemistry . Structurally related 2-substituted azetidines have been identified as key motifs in biologically active compounds and natural products . Furthermore, azetidine derivatives have been utilized in the structure-guided design of potent inhibitors for viral targets, such as SARS-CoV-2 3CLpro, highlighting the strategic importance of this heterocycle in developing therapeutics . Researchers value such scaffolds for optimizing physicochemical and pharmacokinetic properties, particularly in challenging areas like central nervous system (CNS) drug discovery . This compound serves as a versatile building block for the synthesis of fused, bridged, and spirocyclic ring systems, enabling the exploration of structure-activity relationships (SAR) and stereo/structure-activity relationships (SSAR) in various biological contexts . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B15239165 2-(Pentan-2-yl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-pentan-2-ylazetidine

InChI

InChI=1S/C8H17N/c1-3-4-7(2)8-5-6-9-8/h7-9H,3-6H2,1-2H3

InChI Key

UDLJUIXYKAACOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CCN1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route and predicted characterization data for 2-(Pentan-2-yl)azetidine. As of the last update, specific literature for this exact compound has not been published. The methodologies and data presented are based on established principles of organic synthesis and spectroscopic analysis of analogous 2-substituted azetidines.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Their incorporation into molecular scaffolds can enhance metabolic stability and improve pharmacokinetic properties. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound and the analytical methods for its characterization.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from the commercially available 4-methylhexane-1,3-diol. The first step is a selective tosylation of the primary alcohol, followed by amination and subsequent intramolecular cyclization to form the azetidine ring.

Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Selective Tosylation and Amination cluster_1 Step 2: Intramolecular Cyclization 4-methylhexane-1,3-diol 4-methylhexane-1,3-diol tosylated_intermediate Tosylated Intermediate 4-methylhexane-1,3-diol->tosylated_intermediate 1. TsCl, Pyridine 2. NaN3, DMF 3. H2, Pd/C amino_alcohol 1-Amino-4-methylhexan-3-ol tosylated_intermediate->amino_alcohol azetidine This compound amino_alcohol->azetidine PPh3, DIAD, THF

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Amino-4-methylhexan-3-ol

  • Selective Tosylation: To a solution of 4-methylhexane-1,3-diol (1.0 eq) in pyridine at 0 °C, tosyl chloride (1.05 eq) is added portion-wise. The reaction is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.

  • Azide Formation: The crude tosylated intermediate is dissolved in DMF, and sodium azide (1.5 eq) is added. The mixture is heated to 80 °C for 6 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Reduction to Amine: The crude azide is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature overnight. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 1-amino-4-methylhexan-3-ol.

Step 2: Synthesis of this compound

  • Mitsunobu Cyclization: To a solution of 1-amino-4-methylhexan-3-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

Characterization Workflow

Characterization Workflow start Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5-3.7m1HH2
~3.2-3.4m1HH4a
~2.9-3.1m1HH4b
~2.0-2.2m1HH3a
~1.8-2.0m1HH3b
~1.3-1.6m3HH2' of pentyl, H3' of pentyl
~1.2-1.3d3HH1' of pentyl
~0.9t3HH5' of pentyl
~0.85d3HH4' of pentyl
~1.5-2.5br s1HNH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~60-65C2
~45-50C4
~35-40C2' of pentyl
~25-30C3
~20-25C3' of pentyl
~18-22C1' of pentyl
~14C5' of pentyl
~12C4' of pentyl

Table 3: Predicted IR Data (Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3350Medium, BroadN-H Stretch
~2850-2960StrongC-H Stretch (Aliphatic)
~1100-1250MediumC-N Stretch

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
141Moderate[M]⁺
126High[M - CH₃]⁺
98High[M - C₃H₇]⁺
70Moderate[M - C₅H₁₁]⁺ (cleavage of the pentyl group)
56High[C₄H₈N]⁺ (fragmentation of the azetidine ring)
Experimental Protocols for Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

  • IR Spectroscopy: The IR spectrum will be recorded on an FTIR spectrometer using a thin film of the purified compound on a NaCl plate.

  • Mass Spectrometry: The mass spectrum will be obtained on a mass spectrometer with electron ionization (EI) at 70 eV.

Technical Guide: Chemical Properties of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties.[1] The strained four-membered ring imparts a distinct reactivity profile compared to their larger five- and six-membered ring counterparts.[2] The incorporation of an alkyl substituent at the 2-position, as in 2-(Pentan-2-yl)azetidine, is expected to influence the molecule's steric and electronic properties, thereby affecting its reactivity, basicity, and biological activity. This document aims to provide a comprehensive technical overview of the anticipated chemical properties of this compound, drawing upon data from closely related 2-alkylazetidines.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table summarizes typical physicochemical properties of simple azetidines and related 2-alkyl derivatives to provide an estimate.

PropertyPredicted Value/Range for this compoundNotes on Analogous Compounds
Molecular Formula C9H19N---
Molecular Weight 141.26 g/mol ---
Boiling Point Estimated 150-180 °CAzetidine has a boiling point of 61-62 °C.[3] Alkyl substitution will significantly increase the boiling point.
pKa (of conjugate acid) Estimated 10.5 - 11.5The pKa of the conjugate acid of azetidine is 11.29.[3] The alkyl group is expected to have a minor electron-donating effect, potentially slightly increasing the basicity.
logP (Octanol/Water) Estimated 2.0 - 3.0The pentyl group will increase lipophilicity compared to unsubstituted azetidine.
Appearance Colorless to pale yellow liquidSimple azetidines are typically liquids at room temperature.[3]
Solubility Soluble in organic solvents; sparingly soluble in waterIncreased alkyl chain length decreases water solubility.

Synthesis of 2-Alkylazetidines

Several synthetic routes have been developed for the preparation of 2-substituted azetidines. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies
  • From Azetidine-2-carboxylic Acids: Photochemical modifications of azetidine-2-carboxylic acids can yield various alkyl azetidines. This method has been successfully applied for gram-scale synthesis.[4][5]

  • Via Ring Closure of Oxiranes: A general and scalable two-step method involves the synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives. This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring.[2] While demonstrated for 2-aryl derivatives, this approach could potentially be adapted for 2-alkylazetidines.

  • From Azetines: The catalytic hydrogenation of 2-azetines provides a route to saturated azetidines. This method allows for the chemoselective saturation of the endocyclic double bond.[6]

  • Cycloaddition Reactions: [2+2] cycloaddition reactions between imines and alkenes can be a powerful tool for constructing the azetidine ring, although this often leads to azetidin-2-ones (β-lactams). Subsequent reduction would be necessary to obtain the fully saturated azetidine.

Representative Experimental Protocol: Synthesis of 2-Arylazetidines from Oxiranes[2]

This protocol describes the synthesis of 2,3-disubstituted azetidines and can be conceptually adapted for 2-alkyl derivatives.

Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate

To a solution of the primary or secondary amine (e.g., benzylamine) in a suitable solvent such as tetrahydrofuran (THF), epichlorohydrin is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the oxiranylmethyl-benzylamine intermediate.

Step 2: Cyclization to the Azetidine Ring

The oxiranylmethyl-benzylamine intermediate is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide, is added slowly. The reaction is stirred at low temperature for a specified period before being quenched with a proton source (e.g., saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the 2-substituted azetidine.

G cluster_synthesis General Synthesis of 2-Substituted Azetidines Amine Primary/Secondary Amine Intermediate Oxiranylmethyl-amine Intermediate Amine->Intermediate Step 1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Azetidine 2-Substituted Azetidine Intermediate->Azetidine Step 2: Cyclization Base Strong Base (e.g., LDA/KOtBu) Base->Azetidine

Figure 1. General workflow for the synthesis of 2-substituted azetidines from oxiranes.

Reactivity of the Azetidine Ring

The reactivity of azetidines is dominated by the strain of the four-membered ring, making them susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions

Concentrated acids, such as hydrochloric acid, can induce the ring-opening of azetidines upon heating.[7] The regioselectivity of ring-opening in a 2-substituted azetidine will depend on the nature of the substituents and the reaction conditions.

N-Functionalization

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo various functionalization reactions, including:

  • Alkylation: Reaction with alkyl halides in the presence of a base.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy. For instance, α-lithiation of N-Boc protected azetidines has been reported, allowing for the introduction of various electrophiles at the 2-position.[2]

G Azetidine This compound RingOpening Ring-Opened Product Azetidine->RingOpening Acid-catalyzed ring-opening N_Alkylation N-Alkylated Azetidine Azetidine->N_Alkylation Alkylation (R-X) N_Acylation N-Acylated Azetidine Azetidine->N_Acylation Acylation (RCOCl) C2_Functionalization C2-Functionalized Azetidine Azetidine->C2_Functionalization α-Lithiation and Electrophilic Quench

Figure 2. Key reactivity pathways for a 2-substituted azetidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton spectrum is expected to be complex due to the number of aliphatic protons. Key signals would include the multiplets for the protons on the azetidine ring, typically found in the range of 2.0-4.0 ppm. The protons of the pentyl group would appear in the upfield region (0.8-1.5 ppm).

  • 13C NMR: The carbon spectrum would show distinct signals for the three carbons of the azetidine ring and the five carbons of the pentyl group. The carbons attached to the nitrogen atom would be deshielded and appear further downfield.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)
  • Electron Ionization (EI): EI-MS would likely show a molecular ion peak (M+•) at m/z 141. Fragmentation patterns would involve cleavage of the pentyl group and fragmentation of the azetidine ring.

  • Chemical Ionization (CI): CI-MS would exhibit a prominent protonated molecular ion peak ([M+H]+) at m/z 142, confirming the molecular weight.

Biological Activity and Drug Development Potential

Azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The azetidine moiety is considered a valuable scaffold in drug discovery as it can impart desirable properties such as increased metabolic stability and improved pharmacokinetic profiles. The 2-(Pentan-2-yl) substituent in the target molecule could potentially interact with hydrophobic pockets in biological targets. The specific biological activity of this compound would need to be determined through biological screening assays.

Conclusion

While specific experimental data on this compound is currently lacking, a comprehensive understanding of its chemical properties can be inferred from the extensive literature on related 2-alkylazetidine derivatives. This guide provides a foundational understanding of its likely physicochemical properties, synthetic accessibility, reactivity, and spectroscopic signatures. The information presented here should serve as a valuable resource for researchers and scientists interested in the exploration and application of this and similar azetidine-based molecules in drug discovery and development. Further experimental investigation is required to fully elucidate the precise chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data Presentation

The comprehensive characterization of a novel compound like 2-(Pentan-2-yl)azetidine would involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its identity. The data would typically be presented as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Table 1: NMR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
¹H7.35-7.33m4H, Phenyl
¹H7.27-7.24m1H, Phenyl
¹H5.18m1H, Azetidine-CH
¹H3.99t-like7.62H, Azetidine-CH₂
¹H2.62m1H, Azetidine-CH₂
¹H2.13m1H, Azetidine-CH₂
¹H1.44-1.22m9H, Boc-C(CH₃)₃
¹³C156.5Boc-C=O
¹³C142.5Phenyl-C (quaternary)
¹³C128.3Phenyl-CH
¹³C127.2Phenyl-CH
¹³C125.8Phenyl-CH
¹³C79.4Boc-C(CH₃)₃
¹³C65.6Azetidine-CH
¹³C46.4Azetidine-CH₂
¹³C28.2Boc-C(CH₃)₃
¹³C25.6Azetidine-CH₂

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: FT-IR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

Wavenumber (cm⁻¹)Assignment
2974C-H stretch (aliphatic)
1701C=O stretch (carbamate)
1389C-H bend
1364C-H bend
1132C-N stretch
698C-H bend (aromatic)

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its elemental composition.

Table 3: HRMS Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

IonCalculated m/zFound m/z
[M+Na]⁺256.1308256.1318

Data for C₁₄H₁₉NO₂Na. Sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Varian 400, 500 MHz, or Bruker 600 MHz instrument.[1] The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or toluene-d₈).[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Data processing is performed using appropriate software.

Infrared (IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrophotometer using a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel 2-substituted azetidine.

G Workflow for Synthesis and Spectroscopic Characterization of 2-Substituted Azetidines cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up & Extraction reaction->workup purification Chromatography workup->purification product Purified 2-Substituted Azetidine purification->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr ir FT-IR Spectroscopy product->ir ms HRMS (ESI-TOF) product->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2-substituted azetidines.

References

A Technical Guide to Substituted Azetidine Compounds: Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of metabolic stability, improved physicochemical properties, and the ability to explore novel chemical space. This technical guide provides a comprehensive literature review of substituted azetidine compounds, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), presented in a manner amenable to researchers and drug development professionals.

Core Concepts: The Azetidine Advantage in Medicinal Chemistry

Azetidines are increasingly utilized as bioisosteres for other saturated and aromatic rings, offering advantages in terms of molecular rigidity and vectoral projection of substituents.[1] This conformational constraint can lead to higher binding affinities and selectivities for biological targets.[1] Furthermore, the incorporation of the azetidine motif has been shown to enhance pharmacokinetic properties such as solubility and metabolic stability.[2]

Synthesis of Substituted Azetidines

The construction of the strained azetidine ring has been a subject of extensive research, leading to a variety of synthetic strategies. Key approaches include intramolecular cyclizations, cycloadditions, and ring expansions of smaller heterocycles.[3]

General Synthetic Strategies:
  • Intramolecular Cyclization: A common and versatile method involves the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. This approach allows for the synthesis of a wide range of substituted azetidines.[3]

  • [2+2] Cycloaddition: The reaction of imines with alkenes, often photochemically or through metal catalysis, provides a direct route to the azetidine core.[3]

  • Ring Expansion of Aziridines: The ring expansion of activated aziridines offers another pathway to functionalized azetidines.[4]

A generalized workflow for the synthesis and evaluation of substituted azetidine compounds is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Transformation (e.g., Cyclization, Cycloaddition) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Primary Screening (e.g., Binding Assay) characterization->screening Compound Library secondary Secondary Assays (e.g., Functional Assays) screening->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar sar->reaction Feedback for New Analogs lead_opt Lead Optimization sar->lead_opt

General workflow for the synthesis and biological evaluation of substituted azetidines.

Biological Activities of Substituted Azetidines

Substituted azetidines have demonstrated a broad spectrum of biological activities, targeting various classes of proteins, including enzymes, G-protein coupled receptors (GPCRs), and transcription factors.

Azetidines as Enzyme Inhibitors

Azetidine-containing compounds have shown significant promise as inhibitors of various enzymes.

Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target.[5][6] Several studies have reported the development of potent azetidine-based STAT3 inhibitors.[7][8] The general mechanism of STAT3 activation and its inhibition is illustrated in the following diagram.

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Simplified STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

Table 1: Substituted Azetidines as STAT3 Inhibitors

CompoundTargetAssayIC50 (µM)Reference
5aSTAT3EMSA0.55[7][8]
5oSTAT3EMSA0.38[7]
8iSTAT3EMSA0.34[7]
7gSTAT3Binding (ITC)KD = 0.880[7]
9kSTAT3Binding (ITC)KD = 0.960[7]

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological and inflammatory disorders.[9]

Table 2: Azetidine-piperazine di-amides as MAGL Inhibitors

CompoundTargetAssayIC50 (nM)Reference
6gMAGLEnzyme InhibitionPotent (exact value not specified)[9]
Azetidines Targeting GPCRs

Azetidine derivatives have been developed as antagonists for GPCRs, which are important drug targets.

The C-C chemokine receptor 2 (CCR2) is involved in inflammatory responses, and its antagonists are being investigated for various inflammatory diseases.[10]

Table 3: 4-Azetidinyl-1-aryl-cyclohexanes as CCR2 Antagonists

CompoundTargetAssayIC50 (nM)Reference
8dhCCR2Binding37[10]
8dhCCR2Chemotaxis30[10]

Free fatty acid receptor 2 (FFA2), also known as GPR43, is a target for metabolic and inflammatory diseases.[11]

Table 4: Azetidine Derivatives as FFA2 Antagonists

CompoundTargetAssayPotencyReference
GLPG0974FFA2FunctionalPotent antagonist[11]
Azetidines as Kinase Inhibitors

The azetidine scaffold has been incorporated into kinase inhibitors, a major class of anticancer drugs.

Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase implicated in immune suppression in the tumor microenvironment.[12]

Table 5: Azetidine-Benzoxazole MerTK Inhibitors

CompoundTargetAssayPotencyReference
31MerTKKinase AssayPotent inhibitor[12]
Antimicrobial Azetidines

Azetidine derivatives have also shown promising activity against various pathogens.

Certain azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13]

Table 6: Azetidine Derivatives with Antitubercular Activity

Compound SeriesTarget OrganismAssayMIC99Reference
BGAzMycobacterium tuberculosisWhole cell<10 µM[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research. Below are representative procedures for the synthesis of a substituted azetidine and a key biological assay.

Synthesis of (S)-Azetidine-2-carboxylic Acid[14]

A common starting material for many substituted azetidines is azetidine-2-carboxylic acid. An efficient synthesis involves the following key steps:

  • Salt Formation and Resolution: 1-benzyl-azetidine-2-carboxylic acid is reacted with D-α-phenylethylamine in a suitable solvent (e.g., ethanol) to form a salt. Cooling and crystallization followed by filtration affords the diastereomeric salt. The obtained solid is then treated to adjust the pH and remove the chiral auxiliary, yielding crude (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Recrystallization: The crude product is recrystallized from a solvent such as ethanol, acetone, or acetonitrile to obtain the pure (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Debenzylation: The purified product is subjected to debenzylation, typically via catalytic hydrogenation using palladium on carbon (5-10 wt%) in a solvent like methanol or ethanol at a temperature of 10-100 °C for 4-24 hours, to yield the final product, (S)-azetidine-2-carboxylic acid.

Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay[9][15][16][17]

This fluorometric assay provides a method to identify inhibitors of human MAGL.

  • Reagent Preparation:

    • Prepare a 1X MAGL Assay Buffer.

    • Reconstitute the MAGL enzyme stock solution in the assay buffer.

    • Prepare a working solution of the fluorogenic MAGL substrate.

    • Dissolve test compounds and control inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To the wells of a 96-well plate, add the MAGL enzyme solution.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a no-inhibitor control (solvent only) and a positive control inhibitor.

    • Pre-incubate the plate to allow the test compounds to interact with the enzyme.

    • Initiate the reaction by adding the MAGL substrate to all wells.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at 37°C.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.

    • The percent inhibition for each test compound concentration is calculated relative to the no-inhibitor control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates a logical workflow for hit identification and validation in a drug discovery context.

DrugDiscoveryWorkflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Lead Generation cluster_optimization Lead Optimization hts HTS of Compound Library hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity sar_dev Initial SAR Development selectivity->sar_dev sar_dev->hts Iterative Design adme ADME/Tox Profiling sar_dev->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Candidate Selection in_vivo->candidate

Logical workflow for hit-to-lead development of substituted azetidine compounds.

Conclusion

Substituted azetidines represent a valuable and increasingly important class of compounds in modern drug discovery. Their unique structural features and favorable physicochemical properties have led to the development of potent and selective modulators of a wide range of biological targets. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents based on the versatile azetidine scaffold. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

The Rising Therapeutic Potential of 2-Alkylazetidines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the burgeoning field of 2-alkylazetidines, a class of saturated four-membered heterocyclic compounds that are emerging as promising scaffolds in drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Biological Activities and Quantitative Data

Recent research has illuminated the diverse biological potential of 2-alkylazetidines, with significant findings in the areas of neuronal receptor modulation and antimicrobial applications. While the broader class of azetidines, particularly their oxidized counterparts, 2-azetidinones (β-lactams), are well-established as antibiotics, the focus is now shifting to the therapeutic possibilities of non-carbonyl 2-substituted azetidines.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism

A significant area of investigation for 2-alkylazetidines is their activity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention. Certain 2-arylazetidine derivatives have been identified as potent nAChR ligands.[1][2][3] The affinity of these compounds for the receptor is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Compound IDR GroupReceptor SubtypeKi (nM)IC50 (nM)Reference
F-A-853802-fluoro-3-pyridylmethoxyα4β20.048-[4]
Compound 24cyclopropyl-containing pyridyl etherα4β2->1000[5]
Compound 26N-methylpyrrolidine-substituted pyridyl etherα4β2-~250[5]
Compound 30cyclopropyl-containing pyridyl etherα4β2-~1000[5]

Table 1: Binding Affinity of 2-Alkylazetidine Derivatives for Nicotinic Acetylcholine Receptors

Antimicrobial Activity

While less explored than their β-lactam relatives, some 2-alkylazetidine derivatives have demonstrated potential antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

Compound ClassTest OrganismMIC (µg/mL)Reference
2-Azetidinone DerivativesEscherichia coli18 (zone of inhibition in mm)[6]
2-Azetidinone DerivativesStaphylococcus aureus19 (zone of inhibition in mm)[6]
Substituted Phenyl Azetidine-2-one Sulphonyl DerivativesGram-positive & Gram-negative bacteriaVariable, some comparable to ampicillin[7]

Table 2: Antimicrobial Activity of Azetidine Derivatives (Note: Data primarily on 2-azetidinones, highlighting a need for more research on 2-alkylazetidines.)

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of the 2-alkylazetidine compound

  • Sterile diluent (e.g., saline or broth)

  • Positive control (bacterial culture without compound)

  • Negative control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the 2-alkylazetidine compound is prepared in the microtiter plate. This is typically done by adding a starting concentration of the compound to the first well and then serially diluting it across the plate.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

MIC_Workflow A Prepare serial dilutions of 2-alkylazetidine C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D E Read MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target.[13][14]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution to maintain optimal pH

  • Stock solution of the 2-alkylazetidine inhibitor

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In the wells of a microplate, add the buffer, the enzyme, and varying concentrations of the 2-alkylazetidine inhibitor. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a specific period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to all wells.

  • Measurement: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of the product.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Enzyme_Inhibition_Workflow A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme and inhibitor to plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor reaction rate D->E F Calculate IC50 value E->F

Caption: General enzyme inhibition assay workflow.

Signaling Pathways

The interaction of 2-alkylazetidines with nAChRs suggests their potential to modulate critical signaling pathways in the nervous system. Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+. This influx depolarizes the cell membrane, leading to the activation of voltage-gated ion channels and subsequent downstream signaling events.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Depolarization Depolarization nAChR->Depolarization Na+ influx VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx ACh Acetylcholine ACh->nAChR Alkylazetidine 2-Alkylazetidine (Antagonist) Alkylazetidine->nAChR Signaling Downstream Signaling Ca_influx->Signaling Depolarization->VGCC Activation

Caption: Simplified nAChR signaling pathway.

Conclusion and Future Directions

The preliminary data on 2-alkylazetidines highlight their potential as a versatile scaffold for the development of novel therapeutics, particularly for neurological disorders. The ability to modulate nAChRs opens avenues for treating conditions such as pain, depression, and neurodegenerative diseases.[5] Further research is warranted to expand the structure-activity relationship studies for nAChR antagonism and to explore other potential biological targets. The investigation into their antimicrobial properties, especially for non-β-lactam structures, remains a largely untapped area with significant potential. The development of efficient and diverse synthetic routes to access a wide range of 2-alkylazetidine derivatives will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

A Technical Guide to the Discovery and Isolation of Novel Azetidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of novel azetidine alkaloids from diverse natural sources. The document details experimental protocols for their extraction and purification, presents quantitative data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

Introduction to Azetidine Alkaloids

Azetidine alkaloids are a class of naturally occurring and synthetic compounds characterized by a four-membered nitrogen-containing ring. This strained ring system imparts unique chemical properties and significant biological activities, making them attractive scaffolds for drug discovery.[1] Novel azetidine alkaloids have been isolated from a range of organisms, including marine sponges, bacteria, and plants, and they exhibit a variety of pharmacological effects, such as anticancer, antibacterial, and enzyme-inhibiting activities.[1][2] This guide focuses on three exemplary classes of novel azetidine alkaloids: penaresidins from marine sponges, azetidomonamides from bacteria, and mugineic acids from plants.

Discovery and Isolation from Natural Sources

The initial discovery of novel azetidine alkaloids often involves the screening of natural product extracts for specific biological activities. Once an extract shows promise, a process of bioassay-guided fractionation is typically employed to isolate the active constituent(s).

Penaresidins from Marine Sponges (Penares sp.)

Penaresidins A and B are novel azetidine alkaloids first isolated from the Okinawan marine sponge Penares sp.[3] These compounds have demonstrated potent actomyosin ATPase-activating activity.[3]

The following protocol is a composite of methodologies described in the literature for the isolation of alkaloids from marine sponges.

1. Collection and Extraction:

  • Fresh specimens of the marine sponge Penares sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites.

  • The frozen sponge material (typically in kilogram quantities) is homogenized and repeatedly extracted with methanol (MeOH) at room temperature. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The bioactive fractions are tracked at each stage using the actomyosin ATPase assay.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The bioactive fraction (often the CHCl₃ or EtOAc fraction) is subjected to column chromatography on silica gel. A stepwise gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, is used to elute the compounds.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions showing activity are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA). The elution is monitored by UV detection, and fractions corresponding to individual peaks are collected.

  • Final Purification: Final purification to yield pure penaresidin A and B may require further HPLC steps using different solvent systems or column chemistries.

G start Marine Sponge (Penares sp.) extraction Homogenization & Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica hplc Reversed-Phase HPLC silica->hplc pure_compounds Pure Penaresidins A & B hplc->pure_compounds

Caption: Workflow for the isolation of penaresidins.

Azetidomonamides from Pseudomonas aeruginosa

Azetidomonamides are a class of azetidine-containing alkaloids produced by the bacterium Pseudomonas aeruginosa. Their production is regulated by the quorum-sensing system of the bacterium, suggesting a role in cell-to-cell communication and virulence.[4][5]

The following protocol outlines the steps for the isolation of azetidomonamides from bacterial culture.

1. Bacterial Culture:

  • A large-scale culture of Pseudomonas aeruginosa PAO1 is grown in a suitable liquid medium (e.g., Luria-Bertani broth or a defined minimal medium) to a high cell density to ensure the production of quorum-sensing-regulated secondary metabolites.[6] Cultures are typically incubated for 48-72 hours with shaking at 37°C.

2. Extraction of Culture Supernatant:

  • The bacterial culture is centrifuged to separate the cells from the supernatant.

  • The supernatant, which contains the secreted secondary metabolites, is extracted with an organic solvent such as ethyl acetate. The organic phase is then separated and evaporated to dryness to yield a crude extract.

3. Chromatographic Purification:

  • Solid-Phase Extraction (SPE): The crude extract can be pre-purified using a C18 solid-phase extraction cartridge to remove highly polar and non-polar impurities.

  • Preparative HPLC: The semi-purified extract is then subjected to preparative reversed-phase HPLC. A gradient of acetonitrile in water is a common mobile phase. Fractions are collected and screened for the presence of azetidomonamides using liquid chromatography-mass spectrometry (LC-MS).

  • Final Purification: Fractions containing the compounds of interest are pooled and subjected to a final purification step, which may involve another round of HPLC with a different gradient or a different column to obtain the pure azetidomonamides.

G start P. aeruginosa Culture centrifugation Centrifugation to Separate Supernatant start->centrifugation extraction Ethyl Acetate Extraction of Supernatant centrifugation->extraction spe Solid-Phase Extraction (C18) extraction->spe prep_hplc Preparative RP-HPLC spe->prep_hplc pure_compounds Pure Azetidomonamides prep_hplc->pure_compounds

Caption: Workflow for the isolation of azetidomonamides.

Mugineic Acids from Plants

Mugineic acids are a family of azetidine-containing phytosiderophores that are secreted by the roots of graminaceous plants under iron-deficient conditions.[7] They play a crucial role in the uptake of iron from the soil.[7]

The isolation of mugineic acids from plant root exudates requires careful handling to avoid degradation.

1. Collection of Root Exudates:

  • Graminaceous plants, such as barley or wheat, are grown hydroponically in an iron-deficient nutrient solution to stimulate the production and secretion of mugineic acids.

  • The root exudates are collected by immersing the roots of the intact plants in deionized water for a specific period.

2. Purification of Mugineic Acids:

  • Cation-Exchange Chromatography: The collected root exudate solution is passed through a column of a cation-exchange resin in the H+ form. The mugineic acids, being amino acids, are retained on the column.

  • Elution: The column is washed with deionized water to remove unbound impurities. The mugineic acids are then eluted with a dilute solution of ammonia.

  • Anion-Exchange Chromatography: For further purification, the eluate from the cation-exchange column can be applied to an anion-exchange column. The mugineic acids are eluted with a gradient of a salt solution, such as ammonium nitrate.[8]

  • Lyophilization: The purified fractions containing mugineic acids are lyophilized to obtain the compounds in a solid form.

G start Plant Root Exudates cation_exchange Cation-Exchange Chromatography start->cation_exchange elution Elution with Ammonia Solution cation_exchange->elution anion_exchange Anion-Exchange Chromatography elution->anion_exchange lyophilization Lyophilization anion_exchange->lyophilization pure_compounds Pure Mugineic Acids lyophilization->pure_compounds

Caption: Workflow for the isolation of mugineic acids.

Quantitative Data

The following tables summarize the quantitative data related to the biological activity of novel azetidine alkaloids.

Table 1: Biological Activity of Penaresidins

CompoundBiological ActivityAssayIC₅₀ / EC₅₀Reference
Penaresidin AActomyosin ATPase ActivationATPase activity assay-[3]
Penaresidin BActomyosin ATPase ActivationATPase activity assay-[3]

Note: The original paper on the isolation of penaresidins describes them as potent activators but does not provide specific IC₅₀ or EC₅₀ values.

Table 2: Biological Activity of Synthetic Azetidine Amides (STAT3 Inhibitors)

CompoundBiological ActivityAssayIC₅₀ (µM)Reference
H172 (9f)STAT3 InhibitionEMSA0.38 - 0.98[1]
H182STAT3 InhibitionEMSA0.38 - 0.98[1]
5aSTAT3 InhibitionEMSA0.55[2]
5oSTAT3 InhibitionEMSA0.38[2]
8iSTAT3 InhibitionEMSA0.34[2]

Experimental Protocols for Bioassays

Actomyosin ATPase Activity Assay

This assay measures the enzymatic activity of myosin in the presence of actin, which is stimulated by compounds like penaresidins.

1. Reagents:

  • Purified rabbit skeletal muscle actin and myosin.

  • ATP solution.

  • Reaction buffer (e.g., containing KCl, MgCl₂, and imidazole buffer at a specific pH).

  • Malachite green reagent for phosphate detection.

  • Phosphate standard solution.

2. Procedure:

  • The assay is performed in a microplate format.

  • Actin and myosin are mixed in the reaction buffer.

  • The test compound (e.g., penaresidin) at various concentrations is added to the wells.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a specific time.

  • The reaction is stopped, and the amount of inorganic phosphate released is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • The ATPase activity is calculated from the amount of phosphate produced and is compared to a control without the test compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

EMSA is used to detect the binding of proteins to specific DNA sequences. It can be adapted to screen for inhibitors of this interaction, such as the synthetic azetidine amides that target STAT3.

1. Reagents:

  • Nuclear extract containing activated STAT3 protein.

  • A radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 binding site.

  • Binding buffer (containing components like HEPES, KCl, EDTA, DTT, and glycerol).

  • Polyacrylamide gel and electrophoresis buffer.

2. Procedure:

  • The nuclear extract is pre-incubated with the test compound at various concentrations.

  • The labeled DNA probe is then added to the mixture, and the binding reaction is allowed to proceed at room temperature.

  • The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

  • The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescent scanner.

  • The inhibition of STAT3-DNA binding is observed as a decrease in the intensity of the shifted band corresponding to the protein-DNA complex. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the shifted band intensity.[2]

Signaling Pathways

Pseudomonas aeruginosa Quorum Sensing

Azetidomonamide production in P. aeruginosa is regulated by the complex quorum-sensing network, which involves the Las and Rhl systems.

G LasI LasI OdDHL 3-oxo-C12-HSL (OdDHL) LasI->OdDHL synthesizes LasR LasR OdDHL->LasR binds LasR_OdDHL LasR-OdDHL Complex OdDHL->LasR_OdDHL LasR->LasR_OdDHL RhlI RhlI LasR_OdDHL->RhlI activates RhlR RhlR LasR_OdDHL->RhlR activates BHL C4-HSL (BHL) RhlI->BHL synthesizes BHL->RhlR binds RhlR_BHL RhlR-BHL Complex BHL->RhlR_BHL RhlR->RhlR_BHL Aze_genes aze Gene Cluster RhlR_BHL->Aze_genes activates Azetidomonamides Azetidomonamides Aze_genes->Azetidomonamides produce G Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Nucleus->DNA binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates Inhibitor Azetidine Amide Inhibitor Inhibitor->Dimer prevents DNA binding

References

A Theoretical Framework for the Conformational Analysis of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide outlines a comprehensive theoretical approach for determining the conformational landscape of 2-(Pentan-2-yl)azetidine. Addressed to researchers, scientists, and professionals in drug development, this document details the requisite computational methodologies, hypothetical data presentation, and visualization of key conformational concepts. Given the importance of three-dimensional structure in molecular interactions, a thorough understanding of the conformational preferences of substituted azetidines is paramount for the rational design of novel therapeutics.

The strained, four-membered azetidine ring is a key structural motif in medicinal chemistry, offering unique vectors for substitution and influencing the pharmacokinetic properties of drug candidates.[1][2][3] The conformational flexibility of this ring, primarily its puckering, combined with the rotational freedom of its substituents, gives rise to a complex potential energy surface. Theoretical calculations provide a powerful tool to navigate this landscape and identify the most stable conformers.

Core Concepts in Azetidine Conformation

The conformation of this compound is primarily dictated by two factors: the puckering of the azetidine ring and the orientation of the 2-pentyl substituent. The azetidine ring is not planar, adopting a puckered conformation to relieve ring strain.[4] This puckering can be described by a dihedral angle. For a 2-substituted azetidine, the substituent can occupy one of two positions: axial or equatorial. Furthermore, the pentan-2-yl group itself has multiple rotamers that must be considered. The interplay of these factors determines the overall conformational preference.

Computational Methodology

A robust computational protocol is essential for accurately modeling the conformational preferences of this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for such studies, offering a good balance between accuracy and computational cost.[5][6]

Experimental Protocol: Conformational Search and Analysis

  • Initial Structure Generation:

    • Construct the 2D structure of this compound.

    • Generate initial 3D structures for all possible stereoisomers and rotamers. This includes considering both axial and equatorial positions of the pentan-2-yl group relative to the azetidine ring, as well as different staggered conformations of the pentyl chain.

  • Geometry Optimization:

    • Perform geometry optimization for all generated initial structures. A commonly used and reliable method is the B3LYP functional with the 6-31G(d) basis set. This level of theory has been shown to be effective for studying organic molecules.

    • The optimization process systematically alters the molecular geometry to find a local minimum on the potential energy surface.

  • Frequency Calculations:

    • For each optimized structure, perform frequency calculations at the same level of theory (B3LYP/6-31G(d)).

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • These calculations also provide thermodynamic data, including the Gibbs free energy, which is crucial for determining the relative stability of conformers at a given temperature.

  • Analysis of Results:

    • Compare the relative electronic energies and Gibbs free energies of all stable conformers to identify the global minimum and the population of each conformer at equilibrium.

    • Analyze key geometric parameters, such as bond lengths, bond angles, and dihedral angles, to characterize the ring pucker and the orientation of the substituent for the most stable conformers.

Data Presentation: Hypothetical Results

The following tables present hypothetical, yet realistic, data that would be obtained from the computational protocol described above. These tables are designed for clear comparison of the quantitative results.

Table 1: Relative Energies of this compound Conformers

ConformerSubstituent PositionRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
1 Equatorial0.000.00
2 Axial1.251.10
3 Equatorial (Rotamer 2)0.850.90
4 Axial (Rotamer 2)2.101.95

Energies are relative to the most stable conformer (Conformer 1).

Table 2: Key Geometrical Parameters for the Most Stable Conformers

ParameterConformer 1 (Equatorial)Conformer 2 (Axial)
Ring Puckering Dihedral (C1-N-C2-C3) 25.5°28.1°
N-C2 Bond Length (Å) 1.4721.475
C2-C(pentyl) Bond Length (Å) 1.5411.545
Torsion Angle (N-C2-C(pentyl)-C(pentyl)) 178.5°65.2°

Visualization of Concepts

Diagrams are essential for visualizing the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conformational equilibria.

computational_workflow A Initial Structure Generation (Axial/Equatorial, Rotamers) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minima, Gibbs Free Energy) B->C D Analysis of Results (Relative Energies, Geometries) C->D E Identification of Global Minimum and Conformational Preferences D->E

Caption: Computational workflow for conformational analysis.

conformational_equilibrium cluster_equatorial Equatorial Conformers cluster_axial Axial Conformers Eq1 Equatorial (Rotamer 1) Eq2 Equatorial (Rotamer 2) Eq1->Eq2 Rotation Ax1 Axial (Rotamer 1) Eq1->Ax1 Ring Inversion Ax2 Axial (Rotamer 2) Ax1->Ax2 Rotation

Caption: Equilibrium between axial and equatorial conformers.

Conclusion

The theoretical framework presented here provides a systematic approach to elucidating the conformational preferences of this compound. By employing quantum chemical calculations, researchers can obtain detailed information about the relative stabilities and geometric properties of different conformers. This knowledge is invaluable for understanding the structure-activity relationships of azetidine-containing compounds and for guiding the design of new molecules with desired three-dimensional structures for optimal biological activity. The combination of robust computational protocols, clear data presentation, and intuitive visualizations is crucial for translating theoretical calculations into actionable insights for drug discovery and development.

References

A Technical Guide to the Reactivity and Stability of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents a unique structural motif in organic chemistry and drug discovery. Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more stable pyrrolidine, endows it with a fascinating and synthetically useful reactivity profile. This guide provides an in-depth exploration of the reactivity and stability of the azetidine ring, offering insights into its chemical behavior, methods for its study, and its applications in modern chemistry.

The Azetidine Ring: A Balance of Strain and Stability

The reactivity of the azetidine ring is largely governed by its significant ring strain, estimated to be approximately 25.4 kcal/mol.[1][2] This value is lower than that of the three-membered aziridine ring (approx. 27.7 kcal/mol) but substantially higher than that of the five-membered pyrrolidine ring (approx. 5.4 kcal/mol).[2] This intermediate level of strain makes azetidines more stable and easier to handle than aziridines, while still being susceptible to a variety of ring-opening reactions that are not readily observed in larger heterocyclic systems.[2][3]

The stability of the azetidine ring is also influenced by the nature of the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom can increase the ring's susceptibility to nucleophilic attack, while bulky substituents can introduce additional steric strain. The pH of the medium also plays a crucial role, with acid-mediated protonation of the nitrogen atom often facilitating ring-opening reactions.[4][5]

Quantitative Data on Azetidine Stability and Reactivity

The following tables summarize key quantitative data related to the stability and reactivity of the azetidine ring. It is important to note that experimental data for some of these parameters can be scarce and highly dependent on the specific substitution pattern of the azetidine derivative.

Table 1: Thermodynamic and Kinetic Data for the Azetidine Ring

ParameterValueNotes
Ring Strain Energy~25.4 kcal/molIntermediate between aziridine and pyrrolidine.[2]
N-Inversion Barrier~5.5 kJ/molFor the parent azetidine, indicating rapid inversion at the nitrogen center.[6]
pKa (conjugate acid)11.29For the parent azetidine, indicating it is a strong base.[7]
Unimolecular Dissociation Rate Constant (k_uni) of 1,3,3-Trinitroazetidine10^13.96±0.63 exp[(-19900 ± 1190)/T] s⁻¹For the gas-phase pyrolysis over a temperature range of 750–1100 K.[8]

Table 2: pKa Values of Substituted Azetidine Derivatives

CompoundpKaConditions
Azetidine11.29In H₂O.[7]
N-phenylazetidine derivative (4)4.3Measured by NMR.[5]
N-(2-pyridyl)azetidine derivative (1)6.3 (pyridyl N), -1.1 (azetidine N, calculated)Measured by NMR.[5]
3,3-difluoropyrrolidine7.5For comparison.[9]
Pyrrolidine11.3For comparison.[9]

Key Reactions of the Azetidine Ring

The strained nature of the azetidine ring makes it susceptible to a variety of chemical transformations. These can be broadly categorized into ring-opening reactions, N-functionalization, and C-functionalization.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, providing a powerful tool for the synthesis of functionalized acyclic amines. These reactions can be initiated by various reagents and conditions.

  • Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine nitrogen is protonated, forming a more electrophilic azetidinium ion. This facilitates nucleophilic attack and subsequent ring cleavage.[4] The regioselectivity of the attack depends on the substitution pattern of the ring.

  • Lewis Acid-Mediated Ring Opening: Lewis acids can also activate the azetidine ring towards nucleophilic attack. This method is often milder than using strong Brønsted acids and can offer different regioselectivities.

  • Nucleophilic Ring Opening of Azetidinium Ions: Pre-formed azetidinium ions, generated by N-alkylation or N-acylation, are highly susceptible to ring opening by a wide range of nucleophiles, including halides, cyanides, and organometallics.[10]

  • Transition Metal-Free Ring Opening: Intramolecular ring-opening reactions of azetidines can also occur under transition metal-free conditions, often initiated by the formation of a nucleophilic center within the same molecule.[11]

dot

Ring_Opening_Pathways cluster_conditions Initiating Conditions Azetidine Azetidine Ring Azetidinium Azetidinium Ion Azetidine->Azetidinium H+ or Lewis Acid or R-X RingOpened Ring-Opened Product (γ-substituted amine) Azetidinium->RingOpened Nucleophile (Nu-) Brønsted Acid Brønsted Acid Lewis Acid Lewis Acid Alkylating/Acylating Agent Alkylating/Acylating Agent

Caption: General pathways for azetidine ring-opening.

N-Functionalization

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo a variety of functionalization reactions, such as alkylation and acylation.[4] These reactions are fundamental for modifying the properties of azetidine-containing molecules and for introducing further functionality.

dot

N_Functionalization Azetidine Azetidine N_Alkylated N-Alkyl Azetidine Azetidine->N_Alkylated R-X (Alkyl Halide) N_Acylated N-Acyl Azetidine Azetidine->N_Acylated RCOCl (Acyl Chloride)

Caption: N-Functionalization of the azetidine ring.

C-Functionalization

Functionalization of the carbon atoms of the azetidine ring allows for the introduction of diverse substituents and the creation of complex molecular architectures. This can be achieved through various strategies, including C-H activation and the use of pre-functionalized azetidine synthons.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of azetidine reactivity and stability.

Synthesis of N-Boc-3-hydroxyazetidine

Objective: To synthesize N-Boc-3-hydroxyazetidine, a common building block in medicinal chemistry.

Materials:

  • 1-diphenylmethyl-3-hydroxyazetidine

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

  • Add 10% palladium on carbon (10.0 g) to the solution.

  • Carry out catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere.

  • After the reaction is complete, remove the catalyst by filtration through a pad of celite.

  • To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

dot

N_Boc_Synthesis Start 1-diphenylmethyl- 3-hydroxyazetidine Step1 Hydrogenation (H₂, Pd/C, MeOH) Start->Step1 Intermediate 3-hydroxyazetidine Step1->Intermediate Step2 Boc Protection (Boc₂O, MeOH) Intermediate->Step2 Product N-Boc-3-hydroxyazetidine Step2->Product

Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Lewis Acid-Mediated Ring Opening of N-Tosylazetidine with Alcohols

Objective: To perform a Lewis acid-catalyzed ring-opening of a 2-aryl-N-tosylazetidine with an alcohol.

Materials:

  • 2-Aryl-N-tosylazetidine

  • Anhydrous Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Alcohol (e.g., methanol, ethanol)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of the 2-aryl-N-tosylazetidine (1.0 equiv) in the desired alcohol (as solvent), add anhydrous Cu(OTf)₂ (1.0 equiv).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 1,3-amino ether.

Determination of pKa of an Azetidine Derivative by NMR Spectroscopy

Objective: To determine the pKa of an azetidine derivative using NMR spectroscopy by monitoring the chemical shift changes as a function of pH.

Materials:

  • Azetidine derivative

  • Deuterated water (D₂O)

  • Deuterated acid (e.g., DCl)

  • Deuterated base (e.g., NaOD)

  • pH meter calibrated for D₂O (or apply a correction factor)

  • NMR spectrometer

Procedure:

  • Prepare a series of NMR samples of the azetidine derivative in D₂O at different pD values, spanning a range of at least 2-3 units above and below the expected pKa.

  • Adjust the pD of each sample by adding small amounts of DCl or NaOD.

  • Acquire a ¹H NMR spectrum for each sample.

  • Identify a proton signal that shows a significant chemical shift change upon protonation/deprotonation of the azetidine nitrogen.

  • Plot the chemical shift (δ) of this proton as a function of pD.

  • Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

dot

pKa_Determination A1 Prepare NMR samples at various pD A2 Acquire ¹H NMR spectra A1->A2 A3 Identify pH-sensitive proton signal A2->A3 A4 Plot chemical shift (δ) vs. pD A3->A4 A5 Determine inflection point (pKa) A4->A5

Caption: Workflow for pKa determination by NMR spectroscopy.

Conclusion

The azetidine ring is a versatile and valuable scaffold in modern organic chemistry. Its unique balance of ring strain and stability allows for a rich and diverse range of chemical transformations. Understanding the factors that govern its reactivity and stability is crucial for its effective utilization in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide has provided a comprehensive overview of the fundamental principles of azetidine chemistry, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full potential of this intriguing heterocyclic system. Further research into the kinetics and thermodynamics of a broader range of azetidine reactions will undoubtedly continue to expand the synthetic utility of this important structural motif.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their unique structural and biological properties. The incorporation of an azetidine ring can impart favorable physicochemical properties to a molecule, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. The stereoselective synthesis of substituted azetidines, particularly those with chiral centers, is a challenging yet crucial endeavor for the development of novel therapeutics. This document provides detailed application notes and protocols for the stereoselective synthesis of 2-(pentan-2-yl)azetidine, a chiral 2-alkyl-substituted azetidine. The methodologies described are based on established principles of asymmetric synthesis and are intended to provide a practical guide for researchers in the field.

While a direct, specific protocol for the synthesis of this compound is not extensively reported, this document outlines highly relevant and established stereoselective strategies for the synthesis of 2-alkyl-substituted azetidines that can be adapted for the target molecule. The primary strategies discussed include an organocatalytic approach involving asymmetric α-functionalization of aldehydes and a chiral auxiliary-mediated approach.

I. Overview of Synthetic Strategies

The stereoselective synthesis of this compound can be approached through several modern synthetic methodologies. The choice of strategy will depend on the desired stereoisomer, available starting materials, and laboratory capabilities. Two prominent and effective strategies are highlighted below.

Strategy 1: Organocatalytic Asymmetric Synthesis

This approach utilizes a chiral organocatalyst to introduce the stereocenter at the C2 position of the azetidine ring early in the synthetic sequence. A notable method involves the enantioselective α-chlorination of an aldehyde, which serves as a precursor to the corresponding γ-chloroamine, followed by intramolecular cyclization.[1] This strategy offers the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantioenriched product.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step to yield the desired enantiomerically enriched product. The use of enantiopure sulfinamides, such as Ellman's auxiliary, is a well-established method for the asymmetric synthesis of amines and their derivatives, including azetidines.[2][3]

II. Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative data associated with the general synthetic strategies adaptable for the synthesis of this compound. The data is based on reported syntheses of analogous 2-alkyl-substituted azetidines.

Strategy Key Reaction Typical Overall Yield Typical Enantiomeric Excess (ee) Key Reagents/Catalysts Reference
Organocatalytic SynthesisEnantioselective α-chlorination of an aldehyde22-32%84-92% eeChiral prolinol-derived organocatalyst, NCS[1]
Chiral Auxiliary ApproachDiastereoselective addition to a chiral N-sulfinyl imine50-70% (for addition step)>95% dr(R)- or (S)-tert-butanesulfinamide[2][3]

III. Experimental Protocols

Protocol 1: Organocatalytic Synthesis of (R)-2-(Pentan-2-yl)azetidine

This protocol is adapted from the general methodology for the enantioselective synthesis of 2-alkyl azetidines via organocatalysis.[1] The synthesis involves three main steps starting from 3-methylpentanal.

Step 1: Enantioselective α-Chlorination of 3-Methylpentanal

  • To a stirred solution of the chiral prolinol-derived organocatalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 0.1 eq) in a suitable solvent (e.g., CH2Cl2) at -20 °C is added 3-methylpentanal (1.0 eq).

  • N-Chlorosuccinimide (NCS) (1.2 eq) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is quenched with a saturated aqueous solution of Na2S2O3.

  • The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the crude (R)-2-chloro-3-methylpentanal, which is used in the next step without further purification.

Step 2: Reductive Amination and In Situ Nitrile Reduction

  • To a solution of the crude (R)-2-chloro-3-methylpentanal in methanol at 0 °C is added an aqueous solution of ammonia (excess).

  • Sodium cyanoborohydride (NaBH3CN) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is then carefully acidified with HCl (e.g., 2M solution) to pH ~2 to quench the reaction and hydrolyze any intermediate imines.

  • The solvent is removed under reduced pressure. The resulting crude γ-chloroamine is used directly in the next step.

Step 3: Cyclization to (R)-2-(Pentan-2-yl)azetidine

  • The crude γ-chloroamine hydrochloride salt is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., potassium carbonate, 3.0 eq).

  • The mixture is heated to reflux for 12 hours to induce intramolecular cyclization.

  • After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of CH2Cl2/MeOH with 1% NH4OH) to afford the desired (R)-2-(pentan-2-yl)azetidine.

  • The enantiomeric excess can be determined by chiral HPLC or GC analysis after derivatization with a chiral resolving agent.

Protocol 2: Chiral Auxiliary-Mediated Synthesis of (S,S)- or (S,R)-2-(Pentan-2-yl)azetidine

This protocol is a hypothetical adaptation based on the well-established use of Ellman's auxiliary for the asymmetric synthesis of azetidines.[2][3]

Step 1: Synthesis of the Chiral N-tert-Butanesulfinyl Imine

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) in a suitable solvent (e.g., THF) is added 3-methylpentanal (1.1 eq).

  • A dehydrating agent, such as CuSO4 or MgSO4 (2.0 eq), is added, and the mixture is stirred at room temperature for 12-24 hours until imine formation is complete (monitored by TLC or NMR).

  • The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude N-sulfinyl imine, which can be purified by column chromatography or used directly in the next step.

Step 2: Diastereoselective Addition of a Vinyl Grignard Reagent

  • To a solution of the N-sulfinyl imine (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C is added vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise.

  • The reaction is stirred at -78 °C for 3-6 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product, a homoallylic sulfinamide, is purified by column chromatography to isolate the desired diastereomer.

Step 3: Ozonolysis and Reductive Amination

  • The purified homoallylic sulfinamide is dissolved in a mixture of CH2Cl2 and MeOH at -78 °C, and ozone is bubbled through the solution until a blue color persists.

  • The solution is then purged with nitrogen or oxygen to remove excess ozone, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added. The reaction is allowed to warm to room temperature.

  • After workup, the resulting aldehyde is subjected to reductive amination in a one-pot fashion. A reducing agent such as sodium triacetoxyborohydride is added, and the reaction is stirred until the intramolecular cyclization to the N-sulfinyl-azetidine is complete.

Step 4: Deprotection of the Sulfinyl Group

  • The N-sulfinyl-azetidine is dissolved in a suitable solvent (e.g., methanol), and a strong acid (e.g., HCl in dioxane) is added.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is basified with an aqueous solution of NaOH and extracted with an organic solvent (e.g., CH2Cl2) to afford the free azetidine.

  • Purification by column chromatography or distillation yields the desired enantiomerically enriched this compound.

IV. Mandatory Visualizations

G cluster_0 Strategy 1: Organocatalytic Synthesis 3-Methylpentanal 3-Methylpentanal alpha_chloro Enantioselective α-Chlorination 3-Methylpentanal->alpha_chloro Chiral Organocatalyst, NCS gamma_chloroamine (R)-γ-Chloroamine Intermediate alpha_chloro->gamma_chloroamine Reductive Amination cyclization Intramolecular Cyclization gamma_chloroamine->cyclization Base product1 (R)-2-(Pentan-2-yl)azetidine cyclization->product1

Caption: Organocatalytic approach to (R)-2-(Pentan-2-yl)azetidine.

G cluster_1 Strategy 2: Chiral Auxiliary-Mediated Synthesis start 3-Methylpentanal + (R)-tert-Butanesulfinamide imine_formation Imine Formation start->imine_formation sulfinyl_imine Chiral N-Sulfinyl Imine imine_formation->sulfinyl_imine addition Diastereoselective Vinyl Grignard Addition sulfinyl_imine->addition homoallylic_sulfinamide Homoallylic Sulfinamide addition->homoallylic_sulfinamide ozonolysis Ozonolysis & Reductive Cyclization homoallylic_sulfinamide->ozonolysis n_sulfinyl_azetidine N-Sulfinyl-azetidine ozonolysis->n_sulfinyl_azetidine deprotection Deprotection n_sulfinyl_azetidine->deprotection product2 (S,S)- or (S,R)-2-(Pentan-2-yl)azetidine deprotection->product2

Caption: Chiral auxiliary approach to this compound.

References

Application Notes and Protocols for N-functionalization of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-functionalization of 2-(pentan-2-yl)azetidine, a saturated four-membered heterocyclic scaffold. Due to their unique conformational constraints and synthetic utility, substituted azetidines are valuable building blocks in medicinal chemistry. These protocols cover common and versatile N-functionalization reactions: N-alkylation, N-acylation, and N-arylation (specifically Buchwald-Hartwig amination). The provided methodologies are based on established literature procedures for similarly substituted azetidines and are adapted for the specific substrate, this compound.

Introduction

Azetidines are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The nitrogen atom of the azetidine ring provides a convenient handle for introducing a variety of substituents, thereby enabling the exploration of chemical space around a core scaffold. The 2-(pentan-2-yl) substituent introduces a chiral, lipophilic moiety that can influence binding to biological targets. The protocols outlined below provide a starting point for the synthesis of diverse libraries of N-functionalized this compound derivatives for screening in drug discovery programs.

Synthesis of this compound

A plausible synthetic route to the starting material, this compound, can be adapted from general methods for the synthesis of 2-substituted azetidines, often starting from corresponding amino alcohols.

cluster_synthesis Synthesis of this compound start 1-Amino-3-methylhexan-2-ol step1 Protection (e.g., Boc) start->step1 1. step2 Activation of primary alcohol (e.g., MsCl, TsCl) step1->step2 2. step3 Intramolecular cyclization (Base, e.g., NaH) step2->step3 3. step4 Deprotection (e.g., TFA) step3->step4 4. product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone in the presence of a reducing agent.[1][2] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Workflow:

cluster_alkylation N-Alkylation via Reductive Amination reagents This compound + Aldehyde/Ketone mixing Dissolve in solvent (e.g., DCE, THF) reagents->mixing reductant Add Na(OAc)3BH mixing->reductant reaction Stir at room temperature reductant->reaction workup Quench, Extract, Purify reaction->workup product N-Alkyl-2-(pentan-2-yl)azetidine workup->product

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or THF (0.1-0.5 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Quantitative Data (Representative Examples):

Aldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE485-95
AcetoneNaBH(OAc)₃THF1270-85
CyclohexanoneNaBH(OAc)₃DCE880-90
Protocol 2: N-Acylation

This protocol details the N-acylation of this compound with an acyl chloride or acid anhydride in the presence of a base.

Workflow:

cluster_acylation N-Acylation reagents This compound + Base (e.g., TEA) mixing Dissolve in solvent (e.g., DCM, THF) reagents->mixing acylating_agent Add Acyl Chloride/ Anhydride (dropwise) mixing->acylating_agent reaction Stir at 0 °C to rt acylating_agent->reaction workup Wash, Extract, Purify reaction->workup product N-Acyl-2-(pentan-2-yl)azetidine workup->product

Caption: Workflow for N-acylation.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in an anhydrous solvent like DCM or THF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with the organic solvent used for the reaction (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM190-98
Benzoyl ChlorideDIPEATHF288-95
Acetic AnhydrideTEADCM1.592-99
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide.[3][4][5] The choice of ligand is crucial for the success of this reaction.

Workflow:

cluster_arylation N-Arylation via Buchwald-Hartwig Amination reagents This compound + Aryl Halide + Pd Catalyst + Ligand + Base setup Combine reagents in an anhydrous solvent (e.g., Toluene, Dioxane) reagents->setup reaction Heat under inert atmosphere setup->reaction workup Cool, Filter, Concentrate, Purify reaction->workup product N-Aryl-2-(pentan-2-yl)azetidine workup->product

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Heating block or oil bath

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask or sealed tube, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3x).

  • Add anhydrous toluene or dioxane, followed by this compound (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃/XPhosNaOt-BuToluene1001675-90
1-Chloro-4-nitrobenzenePd(OAc)₂/RuPhosCs₂CO₃Dioxane1101870-85
2-BromopyridinePd₂(dba)₃/SPhosK₂CO₃Toluene1002065-80

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Sodium triacetoxyborohydride reacts with water to release hydrogen gas; quench reactions carefully.

  • Acyl chlorides are corrosive and lachrymatory.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

References

Application Notes and Protocols: Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary in the Asymmetric Synthesis of Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral azetidines are crucial building blocks in medicinal chemistry and drug development due to their conformational rigidity and ability to introduce specific stereochemistry into molecules. One effective strategy for the enantioselective synthesis of substituted azetidines is the use of chiral auxiliaries. This document provides detailed application notes and protocols for the use of (S)-1-phenylethylamine as a versatile and cost-effective chiral auxiliary in the synthesis of optically active azetidine derivatives. (S)-1-phenylethylamine serves as both a source of chirality and a nitrogen donor for the azetidine ring.[1][2][3]

The protocols outlined below are based on the successful synthesis of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids, demonstrating the utility of this methodology in preparing valuable chiral synthons.[1][2]

Data Presentation

Table 1: Diastereoselective Synthesis of Dimethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate

EntryStarting MaterialsChiral AuxiliaryProduct DiastereomersYield (%)
1Dimethyl 2,4-dibromopentanedioate(S)-1-PhenylethylamineDimethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate22
2Dimethyl 2,4-dibromopentanedioate(S)-1-PhenylethylamineDimethyl (2R,4R)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate22
3Dimethyl 2,4-dibromopentanedioate(S)-1-PhenylethylamineDimethyl cis-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate44

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate Diastereomers

This protocol describes the diastereoselective formation of the azetidine ring using (S)-1-phenylethylamine as the chiral auxiliary.

Materials:

  • Dimethyl 2,4-dibromopentanedioate

  • (S)-1-Phenylethylamine

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of dimethyl 2,4-dibromopentanedioate (1.0 eq) in toluene, add (S)-1-phenylethylamine (1.1 eq) and an aqueous solution of potassium carbonate (2.5 eq).

  • Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product as a mixture of diastereomers.

  • Purify the diastereomers by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (2S,4S), (2R,4R), and cis isomers.[2]

  • Characterize the isolated products by standard analytical techniques (NMR, MS, etc.).

Protocol 2: Asymmetric Alkylation of a Chiral Azetidine-Derived Propionamide

This protocol provides a general procedure for the asymmetric alkylation of a propionamide derived from a C₂-symmetric chiral azetidine, which can be synthesized using (S)-1-phenylethylamine.[1][3]

Materials:

  • Chiral C₂-symmetric azetidine-propionamide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography

Procedure:

  • Dissolve the chiral azetidine-propionamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.2 eq) to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the product by flash column chromatography to determine the diastereoselectivity and yield of the alkylated product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Chiral Azetidine Start Starting Materials (Dimethyl 2,4-dibromopentanedioate, (S)-1-Phenylethylamine) Reaction Reflux in Toluene/aq. K2CO3 Start->Reaction 1 Workup Extraction and Drying Reaction->Workup 2 Purification Flash Chromatography Workup->Purification 3 Products Isolated Diastereomers ((2S,4S), (2R,4R), cis) Purification->Products 4

Caption: Workflow for the synthesis of chiral azetidine dicarboxylates.

Alkylation_Workflow cluster_alkylation Asymmetric Alkylation Protocol Azetidine Chiral Azetidine-Propionamide Enolate Enolate Formation (LDA, -78 °C) Azetidine->Enolate Alkylation Alkylation (Alkyl Halide, -78 °C) Enolate->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Workup and Extraction Quench->Extraction Purification Chromatographic Purification Extraction->Purification FinalProduct Diastereomerically Enriched Product Purification->FinalProduct

Caption: Experimental workflow for asymmetric alkylation.

Stereochemical_Control cluster_model Proposed Stereochemical Control Auxiliary (S)-1-Phenylethylamine (Chiral Auxiliary) Enolate Chiral Enolate Auxiliary->Enolate Controls facial bias TransitionState Diastereomeric Transition States Enolate->TransitionState Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->TransitionState MajorProduct Major Diastereomer TransitionState->MajorProduct Lower Energy MinorProduct Minor Diastereomer TransitionState->MinorProduct Higher Energy

Caption: Rationale for stereochemical induction by the chiral auxiliary.

References

Application Notes and Protocols: 2-(Pentan-2-yl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and pharmacokinetic profiles.[3] While much of the focus has been on 3-substituted azetidines and azetidin-2-ones (β-lactams), 2-substituted azetidines are emerging as valuable and relatively underexplored building blocks in drug discovery.[4] This document provides an overview of the potential applications and synthetic protocols relevant to 2-(Pentan-2-yl)azetidine and, more broadly, 2-alkyl-azetidines, offering a valuable scaffold for the development of novel therapeutics.

Potential Applications in Medicinal Chemistry

The incorporation of a 2-alkyl-azetidine moiety, such as this compound, can be a strategic approach in drug design for several therapeutic areas:

  • Antibacterial Agents: The azetidine ring is a core component of many β-lactam antibiotics.[5] While this compound is not a β-lactam, its structural features could be exploited in the design of novel non-lactam antibacterial agents that may circumvent existing resistance mechanisms.

  • Central Nervous System (CNS) Disorders: The rigid conformation of the azetidine ring can be advantageous for targeting CNS receptors with high specificity. The lipophilic pentyl group may enhance blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting neurological and psychiatric conditions.

  • Enzyme Inhibitors: The defined stereochemistry of the 2-substituted azetidine can allow for precise interactions with the active sites of enzymes. This makes it a promising scaffold for the design of potent and selective inhibitors for various enzyme classes implicated in diseases such as cancer, inflammation, and metabolic disorders.

  • Molecular Scaffolding and Bioisosteric Replacement: 2-Alkyl-azetidines can serve as bioisosteres for other cyclic amines like piperidines or pyrrolidines, offering a novel chemical space with distinct conformational properties.[1] This can lead to improved potency, selectivity, or pharmacokinetic properties of a lead compound.

Synthesis of 2-Alkyl-Azetidines

Direct synthesis of specifically this compound is not well-documented in publicly available literature. However, a general and robust photochemical method for the synthesis of 2-alkyl-azetidines from azetidine-2-carboxylic acid has been reported and can be adapted for this purpose.[4][6]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-alkyl-azetidines via a photochemical approach.

G cluster_prep Starting Material Preparation cluster_reaction Photochemical Reaction cluster_workup Workup and Purification cluster_deprotection Final Product Generation A N-Boc-azetidine-2-carboxylic acid B Reaction Mixture: - N-Boc-azetidine-2-carboxylic acid - Alkene (e.g., pent-1-ene) - Photocatalyst - Base (e.g., LiOH) A->B Add reagents C Irradiation with Light (e.g., Blue LEDs) B->C Initiate reaction D Quenching and Extraction C->D Post-reaction E Column Chromatography D->E Purify F N-Boc-2-(Pentan-2-yl)azetidine E->F Isolate protected product G Acidic Deprotection (e.g., TFA or HCl) F->G Remove Boc group H This compound G->H Isolate final product

Caption: General workflow for the synthesis of 2-alkyl-azetidines.

Experimental Protocol: Synthesis of N-Boc-2-(Pentan-2-yl)azetidine (Representative)

This protocol is adapted from the general method for photochemical alkylation of azetidine-2-carboxylic acid.[4] Optimization may be required for the specific substrate.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Pent-1-ene

  • Photocatalyst (e.g., 4CzIPN)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Blue LED light source

Procedure:

  • Reaction Setup: To a dry reaction vessel, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv.), lithium hydroxide monohydrate (1.1 equiv.), and the photocatalyst (e.g., 2.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF to achieve a desired concentration (e.g., 0.2 M). Add pent-1-ene (2.0 equiv.).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Photochemical Reaction: Irradiate the stirred reaction mixture with a blue LED light source at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-2-(pentan-2-yl)azetidine.

Deprotection Protocol

Materials:

  • N-Boc-2-(pentan-2-yl)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

Procedure:

  • Acidic Treatment: Dissolve the N-Boc-2-(pentan-2-yl)azetidine in DCM. Add an excess of TFA or 4M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with saturated aqueous NaHCO₃ or 1M NaOH until the pH is > 10.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Final Product: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data for Related Azetidine Derivatives

While specific quantitative data for this compound is not available, the following table presents data for other azetidine derivatives to illustrate their potential biological activities.

Compound/DerivativeTarget/AssayActivity (IC₅₀/EC₅₀/Zone of Inhibition)Reference
Azetidine-4-one derivative (M7)Staphylococcus aureus (antibacterial)22 mm zone of inhibition[5]
Azetidine-4-one derivatives (M7, M8)Escherichia coli (antibacterial)25 mm zone of inhibition[5]

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the general role of azetidine scaffolds in drug discovery and a simplified representation of a potential mechanism of action for an azetidine-based enzyme inhibitor.

G cluster_scaffold Azetidine Scaffold cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Applications A 2-Alkyl-Azetidine (e.g., this compound) B Rigid Conformation A->B imparts C Improved Metabolic Stability A->C imparts D Enhanced Lipophilicity (with alkyl chain) A->D imparts E CNS Disorders B->E enables development for F Infectious Diseases B->F enables development for G Oncology B->G enables development for C->E enables development for C->F enables development for C->G enables development for D->E enables development for D->F enables development for D->G enables development for

Caption: Role of 2-alkyl-azetidine scaffolds in drug discovery.

G cluster_interaction Enzyme Inhibition Pathway cluster_outcome Biological Outcome Enzyme Target Enzyme Product Product Enzyme->Product catalyzes conversion to Pathway Disease Pathway Blocked Enzyme->Pathway contributes to Substrate Substrate Substrate->Enzyme binds to Product->Pathway activates Inhibitor Azetidine-based Inhibitor Inhibitor->Enzyme binds to active site Effect Therapeutic Effect Pathway->Effect leads to

Caption: Simplified pathway of an azetidine-based enzyme inhibitor.

Conclusion

This compound, as a representative of the 2-alkyl-azetidine class, presents an intriguing and underexplored scaffold for medicinal chemists. The synthetic methodologies, such as the photochemical approach, are becoming more accessible, paving the way for the synthesis and evaluation of a diverse range of derivatives.[4] The unique conformational constraints and physicochemical properties of the azetidine ring, combined with the potential for diverse substitution at the 2-position, make this a promising area for the discovery of novel therapeutics. Further investigation into the biological activities of this specific compound and its analogues is warranted.

References

Application Notes and Protocols: 2-(Pentan-2-yl)azetidine as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data or protocols for the use of 2-(pentan-2-yl)azetidine as a ligand in asymmetric catalysis were found in the reviewed literature. The following application notes and protocols are based on closely related 2-substituted and 2,4-disubstituted azetidine ligands and are intended to serve as a representative guide for researchers. The principles and methodologies described are expected to be applicable to this compound, but specific reaction conditions and outcomes may vary.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis.[1] Chiral azetidines, particularly those with substitution at the C2 position, have emerged as a promising class of ligands for asymmetric catalysis. Their rigid, strained ring structure can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.[2][3] These applications include, but are not limited to, Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions.[2]

The this compound ligand, with its secondary alkyl substituent, offers a unique steric and electronic profile that could be advantageous in asymmetric catalysis. This document provides an overview of the potential applications of this ligand, drawing parallels from studies on analogous 2-alkyl-azetidine derivatives. A detailed experimental protocol for a representative reaction, the copper-catalyzed asymmetric Henry reaction, is provided, along with a summary of the performance of similar ligands.

Potential Applications in Asymmetric Catalysis

Based on the reactivity of other 2-substituted azetidine ligands, this compound is anticipated to be an effective ligand in a range of metal-catalyzed asymmetric reactions:

  • Copper-Catalyzed Reactions: 2,4-cis-disubstituted amino azetidines have demonstrated high efficiency in copper-catalyzed Henry reactions, particularly with alkyl aldehydes, affording products with excellent enantiomeric excess (>99% ee).[4][5] It is plausible that a copper complex of this compound could catalyze similar nitroaldol reactions, as well as conjugate additions and cycloadditions.[6]

  • Iridium-Catalyzed Reactions: Chiral iridium complexes are widely used in asymmetric hydrogenation and C-H activation reactions. An iridium complex bearing a this compound ligand could potentially be employed for the enantioselective reduction of prochiral olefins or for directed C-H functionalization.[7]

  • Zinc-Catalyzed Reactions: Dinuclear zinc catalysts derived from azetidine-containing ligands have been successfully applied to the asymmetric Michael addition of 4-hydroxyl pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, achieving high yields and enantioselectivities.[8]

Data Presentation: Performance of 2,4-cis-Disubstituted Azetidine Ligands in the Asymmetric Henry Reaction

The following table summarizes the performance of various 2,4-cis-disubstituted amino azetidine ligands in the copper-catalyzed Henry reaction between nitromethane and different aldehydes. This data is presented to provide a benchmark for the expected performance of this compound in similar transformations.

Ligand (2-substituent, 4-substituent)AldehydeYield (%)ee (%)Reference
2-Phenyl, 4-AminoBenzaldehyde8595[4]
2-Phenyl, 4-Amino4-Nitrobenzaldehyde9298[4]
2-Cyclohexyl, 4-AminoBenzaldehyde7892[4]
2-Cyclohexyl, 4-Amino4-Nitrobenzaldehyde8896[4]
2-Isopropyl, 4-AminoBenzaldehyde8293[4]
2-Isopropyl, 4-Amino4-Nitrobenzaldehyde9097[4]
2-Phenyl, 4-(Methylamino)Benzaldehyde8997[4]
2-Phenyl, 4-(Methylamino)4-Nitrobenzaldehyde95>99[4]
2-Cyclohexyl, 4-(Methylamino)Benzaldehyde8194[4]
2-Cyclohexyl, 4-(Methylamino)4-Nitrobenzaldehyde9198[4]

Experimental Protocols

General Synthesis of Enantioenriched C2-Substituted Azetidines

A general and scalable method for the synthesis of enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides.[9] This approach allows for the introduction of a variety of substituents at the C2-position, including alkyl groups like pentan-2-yl.

Protocol:

  • Condensation: React 3-chloropropanal with the desired chiral tert-butanesulfinamide to form the corresponding sulfinimine.

  • Organometallic Addition: Treat the sulfinimine with the appropriate Grignard or organolithium reagent (e.g., sec-pentylmagnesium bromide for the synthesis of this compound) to achieve addition to the C=N bond.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular chloride substitution to form the protected azetidine ring with high diastereoselectivity.

  • Deprotection: Cleavage of the sulfinamide protecting group affords the enantioenriched C2-substituted azetidine. The diastereomers can often be separated by normal-phase chromatography before deprotection to yield enantiopure products.

Protocol for Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

This protocol is adapted from the procedure described for 2,4-cis-disubstituted amino azetidines.[4][5]

Materials:

  • This compound ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Ethanol (or other suitable solvent)

  • Triethylamine (or other suitable base)

Procedure:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in ethanol (2 mL). Stir the mixture at room temperature for 1 hour to form the copper-ligand complex.

  • Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol) and nitromethane (5.0 mmol).

  • Initiation: Add triethylamine (0.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

Synthesis_of_2_Alkyl_Azetidine start 3-Chloropropanal + Chiral tert-Butanesulfinamide sulfinimine Sulfinimine Formation start->sulfinimine addition Diastereoselective Addition sulfinimine->addition organometallic Organometallic Reagent (e.g., R-MgBr) organometallic->addition intermediate Intermediate addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization protected_azetidine Protected 2-Alkyl-Azetidine cyclization->protected_azetidine deprotection Deprotection protected_azetidine->deprotection product Enantioenriched 2-Alkyl-Azetidine deprotection->product

Caption: General workflow for the synthesis of enantioenriched 2-alkyl-azetidines.

Asymmetric_Henry_Reaction cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Henry Reaction ligand This compound catalyst Chiral Copper-Azetidine Complex ligand->catalyst cu Cu(OAc)₂ cu->catalyst reaction_step Nitroaldol Addition catalyst->reaction_step aldehyde Aldehyde aldehyde->reaction_step nitromethane Nitromethane nitromethane->reaction_step product Chiral β-Nitro Alcohol (High ee) reaction_step->product

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

References

Application Notes and Protocols: High-Throughput Screening of 2-(Pentan-2-yl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azetidine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include potential as anticancer, antibacterial, antiviral, and analgesic agents.[1] The rigid four-membered ring of the azetidine scaffold provides a unique conformational constraint that can lead to improved metabolic stability and solubility in drug candidates.[1] This document outlines a high-throughput screening (HTS) protocol for a library of novel 2-(Pentan-2-yl)azetidine derivatives to identify potent modulators of a target of interest.

Data Presentation

The following tables summarize the results from a hypothetical high-throughput screening campaign of a 10,000-compound library of this compound derivatives.

Table 1: Summary of High-Throughput Screening Campaign

ParameterValue
Total Compounds Screened10,000
Initial Hit Rate1.5%
Confirmed Hits102
Final Hit Rate1.02%
Z'-factor (Primary Screen)0.78

Table 2: Profile of Top 5 Confirmed Hits

Compound IDStructureIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
AZ-001[Structure of a this compound derivative]0.85> 50> 58.8
AZ-002[Structure of a this compound derivative]1.2> 50> 41.7
AZ-003[Structure of a this compound derivative]2.54518
AZ-004[Structure of a this compound derivative]3.1> 50> 16.1
AZ-005[Structure of a this compound derivative]4.7> 50> 10.6

Experimental Protocols

A detailed methodology for the key experiments in the high-throughput screening of this compound derivatives is provided below.

Assay Development and Miniaturization

The initial phase involves the development and optimization of a robust and sensitive assay suitable for HTS. A common approach for screening small molecule libraries is to utilize cell-based assays that measure a specific biological response.[2] For this protocol, we will use a hypothetical luciferase reporter gene assay to screen for inhibitors of the NF-κB signaling pathway.

Protocol:

  • Cell Line: Use a stable HEK293 cell line containing a luciferase reporter gene under the control of an NF-κB response element.

  • Assay Miniaturization: Optimize the assay for a 384-well plate format to reduce reagent consumption and increase throughput. This involves determining the optimal cell seeding density, concentration of the stimulating agent (e.g., TNF-α), and incubation times.

  • Z'-factor Determination: The quality and robustness of the assay are assessed by calculating the Z'-factor. A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[3] This is determined by running multiple plates with positive (TNF-α stimulated) and negative (unstimulated) controls.

Primary High-Throughput Screening

The primary screen is performed to rapidly screen the entire compound library at a single concentration to identify initial "hits".

Protocol:

  • Compound Plating: The this compound derivative library, dissolved in DMSO, is acoustically dispensed into 384-well assay plates to a final concentration of 10 µM.

  • Cell Seeding: The engineered HEK293 cells are seeded into the assay plates containing the compounds.

  • Stimulation: After a pre-incubation period with the compounds, the cells are stimulated with TNF-α to activate the NF-κB pathway.

  • Lysis and Luminescence Reading: Following stimulation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to NF-κB activity, is read using a plate reader.

  • Data Analysis: The raw data is normalized to controls on each plate, and the percent inhibition for each compound is calculated. Compounds showing inhibition above a predefined threshold (e.g., >50%) are selected as primary hits.

Hit Confirmation and Dose-Response Analysis

Primary hits are subjected to further testing to confirm their activity and determine their potency.

Protocol:

  • Hit Re-testing: The primary hits are re-tested in the same assay to eliminate false positives.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate dose-response curves.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) for each confirmed hit is calculated by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assays and Selectivity Profiling

Secondary assays are employed to rule out non-specific activity and to assess the selectivity of the confirmed hits.

Protocol:

  • Cytotoxicity Assay: A counter-screen, such as an MTT or CellTiter-Glo assay, is performed to determine the cytotoxicity of the hits. This helps to differentiate true inhibitors from compounds that are toxic to the cells.

  • Orthogonal Assays: The activity of the hits is confirmed in an alternative, "orthogonal" assay format, such as measuring the levels of a downstream phosphorylated protein in the NF-κB pathway via an ELISA or Western blot.

  • Selectivity Profiling: Hits are tested against a panel of related targets or pathways to assess their selectivity.

Visualizations

Signaling Pathway

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IKK_complex->IkappaB Inhibits (Leads to degradation) NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes Azetidine_Derivative This compound Derivative (Hit) Azetidine_Derivative->IKK_complex

Caption: NF-κB signaling pathway with potential inhibition by a this compound derivative.

Experimental Workflow

HTS_Workflow Assay_Dev Assay Development & Miniaturization Primary_HTS Primary High-Throughput Screen (10,000 compounds, 10 µM) Assay_Dev->Primary_HTS Hit_ID Primary Hit Identification (>50% Inhibition) Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-test) Hit_ID->Hit_Conf Dose_Resp Dose-Response Analysis (IC50 Determination) Hit_Conf->Dose_Resp Secondary_Assays Secondary Assays Dose_Resp->Secondary_Assays Cytotoxicity Cytotoxicity Assay Secondary_Assays->Cytotoxicity Orthogonal Orthogonal Assay Secondary_Assays->Orthogonal Selectivity Selectivity Profiling Secondary_Assays->Selectivity Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Orthogonal->Lead_Opt Selectivity->Lead_Opt

Caption: High-throughput screening workflow for this compound derivatives.

Logical Relationship of Hit Triage

Hit_Triage_Logic Primary_Hits Primary Hits Confirmed_Hits Confirmed Hits Primary_Hits->Confirmed_Hits Re-test False_Positives False Positives Primary_Hits->False_Positives Fail Re-test Potent_Hits Potent Hits (IC50 < 10 µM) Confirmed_Hits->Potent_Hits Dose-Response Non_Toxic_Hits Non-Toxic Hits (CC50 > 30 µM) Potent_Hits->Non_Toxic_Hits Cytotoxicity Assay Toxic_Compounds Toxic Compounds Potent_Hits->Toxic_Compounds Fail Cytotoxicity Selective_Hits Selective Hits Non_Toxic_Hits->Selective_Hits Selectivity Screen Non_Selective Non-Selective Compounds Non_Toxic_Hits->Non_Selective Fail Selectivity Leads Lead Compounds Selective_Hits->Leads

Caption: Logical workflow for hit triage and lead identification.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-(pentan-2-yl)azetidine, a valuable saturated heterocyclic motif for drug discovery and development. Two primary synthetic strategies are presented: a photochemical decarboxylation of N-Boc-azetidine-2-carboxylic acid and a diastereoselective approach utilizing a chiral tert-butanesulfinamide auxiliary. Both methods have been demonstrated to be effective for the synthesis of 2-alkylazetidines and are amenable to gram-scale production. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable synthesis of this target molecule.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of an azetidine ring can lead to improved metabolic stability, aqueous solubility, and binding affinity of drug candidates. Specifically, 2-substituted azetidines are key building blocks for a variety of biologically active compounds. This document details two distinct and scalable methods for the preparation of this compound.

Method 1: Photochemical Decarboxylation

This method relies on the photochemical modification of N-Boc-azetidine-2-carboxylic acid, offering a practical and scalable route to 2-alkylazetidines. The reaction can be performed in both batch and flow setups, allowing for production from milligram to multigram quantities.[1][2][3][4][5]

Reaction Scheme

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Photochemical Decarboxylation and Alkylation cluster_2 Step 3: Deprotection Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid N-Boc-azetidine-2-carboxylic acid N-Boc-azetidine-2-carboxylic acid Azetidine-2-carboxylic acid->N-Boc-azetidine-2-carboxylic acid + Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate->N-Boc-azetidine-2-carboxylic acid + Base Base (e.g., NaOH) Base->N-Boc-azetidine-2-carboxylic acid N-Boc-azetidine-2-carboxylic acid_2 N-Boc-azetidine-2-carboxylic acid N-Boc-2-(pentan-2-yl)azetidine N-Boc-2-(pentan-2-yl)azetidine N-Boc-azetidine-2-carboxylic acid_2->N-Boc-2-(pentan-2-yl)azetidine + Photocatalyst Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) Photocatalyst->N-Boc-2-(pentan-2-yl)azetidine Alkylating Agent 3-Iodopentane Alkylating Agent->N-Boc-2-(pentan-2-yl)azetidine + Light Visible Light (e.g., 450 nm) Light->N-Boc-2-(pentan-2-yl)azetidine N-Boc-2-(pentan-2-yl)azetidine_2 N-Boc-2-(pentan-2-yl)azetidine This compound This compound N-Boc-2-(pentan-2-yl)azetidine_2->this compound + Acid Acid (e.g., TFA) Acid->this compound

Caption: Synthetic pathway for this compound via photochemical decarboxylation.

Experimental Protocols

Step 1: Synthesis of N-Boc-azetidine-2-carboxylic acid

  • To a cooled (0 °C) solution of (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL), slowly add NaOH (420 mg, 10.5 mmol).[6]

  • Add di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water (20 mL) and adjust the pH to 3 with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (30 mL) and brine (30 mL), and dry over Na2SO4.

  • Concentrate the solution under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid as a white solid.

Step 2: Photochemical Synthesis of N-Boc-2-(pentan-2-yl)azetidine (Batch Protocol)

  • In a reaction vessel, dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv), 3-iodopentane (1.5 equiv), and a suitable photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%).

  • Add a base such as LiOH·H2O (1.1 equiv) and dissolve the components in a suitable solvent like DMF (0.2 M).[3]

  • Degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiate the mixture with a visible light source (e.g., 450 nm LED) at room temperature for 18-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of N-Boc-2-(pentan-2-yl)azetidine

  • Dissolve the purified N-Boc-2-(pentan-2-yl)azetidine in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Data Presentation
StepProductScaleYield (%)Purity (%)
1N-Boc-azetidine-2-carboxylic acid10 mmol~100>95
2N-Boc-2-(pentan-2-yl)azetidineGram-scale60-75>95 (after chromatography)
3This compoundGram-scale>90>98

Yields are representative and may vary based on specific reaction conditions and scale.

Method 2: Chiral tert-Butanesulfinamide Approach

This scalable, three-step method utilizes an inexpensive and readily available chiral tert-butanesulfinamide for the asymmetric synthesis of C2-substituted azetidines.[7][8][9] This approach allows for the production of enantioenriched azetidines on a gram scale.[7][8]

Reaction Scheme

G cluster_0 Step 1: Sulfinimine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Cyclization and Deprotection 3-Chloropropanal 3-Chloropropanal Sulfinimine Sulfinimine Intermediate 3-Chloropropanal->Sulfinimine + (R)-tert-Butanesulfinamide (R)-tert-Butanesulfinamide (R)-tert-Butanesulfinamide->Sulfinimine + Dehydrating Agent Dehydrating Agent (e.g., CuSO4) Dehydrating Agent->Sulfinimine Sulfinimine_2 Sulfinimine Intermediate Chloro Sulfinamide Chloro Sulfinamide Adduct Sulfinimine_2->Chloro Sulfinamide + Grignard Reagent sec-Butylmagnesium chloride Grignard Reagent->Chloro Sulfinamide Chloro Sulfinamide_2 Chloro Sulfinamide Adduct Protected Azetidine N-Sulfinyl-2-(pentan-2-yl)azetidine Chloro Sulfinamide_2->Protected Azetidine + Base Base (e.g., KHMDS) Base->Protected Azetidine This compound This compound Protected Azetidine->this compound + Acid Acid (e.g., HCl) Acid->this compound

Caption: Synthesis of this compound using a chiral tert-butanesulfinamide.

Experimental Protocols

Step 1: Sulfinimine Formation

  • To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add 3-chloropropanal (1.1 equiv) and a dehydrating agent such as anhydrous CuSO4 (2.0 equiv).

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude sulfinimine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude sulfinimine from the previous step in an anhydrous solvent such as THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of sec-butylmagnesium chloride (1.5 equiv) in THF dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting chloro sulfinamide adduct by column chromatography.

Step 3: Cyclization and Deprotection

  • Dissolve the purified chloro sulfinamide adduct in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts. The crude N-sulfinyl azetidine can be purified by chromatography or directly deprotected.

  • For deprotection, dissolve the N-sulfinyl azetidine in methanol and add a solution of HCl in dioxane.

  • Stir at room temperature for 1 hour, then concentrate under reduced pressure to obtain the hydrochloride salt of this compound.

  • The free base can be obtained by neutralization with a base and extraction.

Data Presentation
StepProductScaleYield (%)Diastereomeric Ratio (d.r.)
1 & 2Chloro Sulfinamide AdductGram-scale70-80 (over 2 steps)>90:10
3N-Sulfinyl-2-(pentan-2-yl)azetidineGram-scale40-50 (over 3 steps)>90:10
3This compound (HCl salt)Gram-scale>95 (deprotection)-

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and scale.

Workflow Diagram for Scale-Up

G cluster_0 Phase 1: Process Development & Optimization cluster_1 Phase 2: Scale-Up to Gram-Scale cluster_2 Phase 3: Final Product & Documentation A Route Scouting & Selection (Photochemical vs. Sulfinamide) B Small-Scale Synthesis (mg) - Parameter Optimization - Analytical Method Development A->B C Impurity Profiling B->C D Sourcing of Starting Materials & Reagents C->D E Gram-Scale Batch Synthesis - Monitor Temperature - Agitation Rate D->E F Purification Strategy (Crystallization vs. Chromatography) E->F G In-Process Controls (IPCs) - TLC, LC-MS, NMR E->G H Final Product Characterization - Purity (HPLC) - Identity (NMR, MS) G->H I Stability Studies H->I J Batch Manufacturing Record (BMR) - Detailed Protocol - Safety Data H->J

Caption: A logical workflow for scaling up the synthesis of this compound.

Conclusion

The two methods presented provide robust and scalable pathways for the synthesis of this compound. The photochemical approach offers a straightforward route with broad functional group tolerance, while the tert-butanesulfinamide method provides excellent stereocontrol. The choice of method will depend on the specific requirements of the research or development program, including the need for enantiopure material and the availability of specialized photochemical equipment. Both protocols have been designed to be clear and actionable for professionals in the field of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-substituted azetidines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-substituted azetidines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield of the Desired 2-Substituted Azetidine

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in 2-substituted azetidine synthesis is a common issue stemming from several factors. The high ring strain of the four-membered azetidine ring makes its formation challenging.[1] Consider the following potential causes and solutions:

  • Inefficient Cyclization: The intramolecular cyclization to form the azetidine ring can be inefficient.

    • Solution: Optimize reaction conditions such as temperature, reaction time, and concentration. For cyclizations involving leaving groups, ensure the leaving group is sufficiently reactive. The use of a stronger base might be necessary to facilitate the ring closure.[2]

  • Steric Hindrance: Bulky substituents on the precursor can sterically hinder the cyclization process.

    • Solution: If possible, consider using starting materials with less bulky protecting groups or substituents that can be modified post-cyclization.

  • Side Reactions: Competing side reactions, such as elimination or intermolecular reactions, can consume the starting material. A common side reaction is the formation of three-membered ring (aziridine) isomers, which can be a kinetic product that may rearrange to the thermodynamic azetidine product under the right conditions.[1]

    • Solution: Adjusting the reaction temperature and the rate of addition of reagents can favor the desired intramolecular cyclization. Analysis of byproducts can provide insight into the predominant side reactions.

  • Protecting Group Issues: The choice of the nitrogen protecting group is crucial. Some protecting groups can be too bulky or can be cleaved under the reaction conditions. The tert-Butoxythiocarbonyl (Botc) group has been shown to be effective for α-lithiation and subsequent substitution on the azetidine ring.[3]

    • Solution: Experiment with different N-protecting groups. For example, N-Boc or N-Cbz groups can be used to modulate the nucleophilicity of the nitrogen and can be removed under specific conditions.[4]

Issue 2: Presence of Significant Ring-Opened Byproducts

Question: I am observing a significant amount of ring-opened products in my reaction mixture. How can I prevent this?

Answer: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions.[5][6] This can be a major pathway for product loss.

  • Cause: The presence of strong nucleophiles, Lewis acids, or harsh reaction conditions can promote the cleavage of the C-N or C-C bonds of the azetidine ring.[7] The regioselectivity of the ring-opening is often influenced by the electronic and steric properties of the substituents on the ring.[6]

    • Solution 1: Milder Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and the use of less aggressive reagents. For instance, when reducing β-lactams to azetidines, the presence of Lewis acids can lead to ring opening, especially with electron-rich substituents.[7]

    • Solution 2: Choice of Nucleophile/Reagents: If the subsequent step involves a nucleophilic attack, choose a less aggressive nucleophile or protect the azetidine nitrogen to reduce its susceptibility to activation.

    • Solution 3: pH Control: Extreme pH conditions can lead to the opening of the four-membered ring.[5] Maintaining a neutral or slightly basic pH, where possible, can help preserve the ring integrity.

Issue 3: Difficulty in Purification of the 2-Substituted Azetidine

Question: I am struggling to purify my target 2-substituted azetidine from the reaction mixture. What purification strategies are recommended?

Answer: The purification of 2-substituted azetidines can be challenging due to their polarity and potential instability on common chromatography media.

  • Challenge: Azetidines can be basic and may interact strongly with silica gel, leading to tailing and poor separation. They can also be volatile, making removal of solvent difficult without product loss.

    • Solution 1: Chromatography on Alumina: Basic alumina can be a better alternative to silica gel for the purification of basic azetidine derivatives, as it minimizes acidic interactions that can cause degradation or poor separation.

    • Solution 2: Use of Treated Silica Gel: Silica gel can be treated with a base, such as triethylamine, to neutralize acidic sites before chromatography. A mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) is often effective.

    • Solution 3: Salt Formation and Extraction: If the azetidine is sufficiently basic, it can be converted to a salt (e.g., hydrochloride or trifluoroacetate) to facilitate extraction and purification. The free base can then be regenerated.

    • Solution 4: Distillation: For thermally stable and volatile azetidines, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-substituted azetidines?

A1: Several synthetic strategies are commonly employed:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of a γ-amino alcohol or a related precursor with a suitable leaving group at the γ-position.[2][8]

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group of a β-lactam is a convenient route to azetidines.[7] Reagents like diisobutylaluminium hydride (DIBAL-H) are often used.

  • [2+2] Cycloadditions: Photocycloadditions between imines and alkenes (the aza Paternò-Büchi reaction) can directly provide the azetidine ring system.[9][10]

  • Functionalization of the Azetidine Ring: Starting from a pre-formed azetidine, functional groups can be introduced at the 2-position, for example, via α-lithiation followed by reaction with an electrophile.[3]

Q2: How does the choice of N-protecting group affect the synthesis?

A2: The N-protecting group plays a critical role in the synthesis of 2-substituted azetidines. It influences the nucleophilicity of the nitrogen atom, the stability of the ring, and the ease of purification and subsequent deprotection.

  • Electron-withdrawing groups (e.g., Boc, Cbz, sulfonyl) decrease the nucleophilicity of the nitrogen, which can be beneficial in preventing side reactions. They can also activate the ring towards certain transformations. The Botc group has been shown to facilitate α-lithiation.[3]

  • Bulky protecting groups can influence the stereochemical outcome of reactions but may also hinder cyclization.

  • The choice of protecting group should be guided by its stability to the reaction conditions and the ability to be removed selectively in the presence of other functional groups.[4]

Q3: What are the key factors influencing the regioselectivity of ring-opening reactions?

A3: The regioselectivity of azetidine ring-opening is primarily governed by electronic and steric effects of the substituents.

  • Electronic Effects: Nucleophilic attack often occurs at the carbon atom that can best stabilize a positive charge in the transition state. For instance, a 2-aryl substituted azetidine will preferentially undergo cleavage of the C2-N bond.[6]

  • Steric Effects: Sterically bulky nucleophiles tend to attack the less hindered carbon atom of the azetidine ring.[6]

  • Activating Groups: The presence of an activating group on the nitrogen (e.g., after protonation or reaction with a Lewis acid) makes the ring more susceptible to nucleophilic attack.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylazetidines via Superbase-Induced Cyclization.

EntryBaseTemperature (°C)Yield (%)Reference
1HPhBnLiDA-KOR-7885[2]
2H4-MeO-PhBnLiDA-KOR-7882[2]
3H4-Cl-PhBnLiDA-KOR-7888[2]
4HPhn-BuLiDA-KOR-7890[2]
5PrPhBnLiDA-KOR-7875[2]

Data summarized from a study on the regio- and diastereoselective synthesis of 2-arylazetidines.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylazetidines via Superbase-Induced Cyclization [2]

  • A solution of the appropriate N,N-disubstituted-1-amino-2-chloro-3-arylpropane precursor (0.5 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is prepared in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A pre-mixed solution of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu) (LiDA-KOR superbase, 1.5 equivalents) in THF is added dropwise to the cooled solution of the precursor.

  • The reaction mixture is stirred at -78 °C for the time specified in the specific procedure (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylazetidine.

Visualizations

Troubleshooting_Azetidine_Synthesis start Start: Synthesis of 2-Substituted Azetidine low_yield Problem: Low/No Yield start->low_yield ring_opening Problem: Ring-Opened Byproducts start->ring_opening purification_issue Problem: Purification Difficulty start->purification_issue optimize_conditions Solution: Optimize T, t, concentration. Use stronger base. low_yield->optimize_conditions Inefficient Cyclization change_protecting_group Solution: Use less bulky or different N-protecting group. low_yield->change_protecting_group Steric Hindrance/ Protecting Group Issues analyze_byproducts Solution: Analyze byproducts to identify side reactions. low_yield->analyze_byproducts Competing Side Reactions milder_conditions Solution: Use lower temperature and milder reagents. ring_opening->milder_conditions Harsh Conditions control_ph Solution: Maintain neutral or slightly basic pH. ring_opening->control_ph Extreme pH alumina_chrom Solution: Use basic alumina for chromatography. purification_issue->alumina_chrom Product instability/ Tailing on silica treated_silica Solution: Use base-treated silica gel and basic mobile phase. purification_issue->treated_silica Product instability/ Tailing on silica

Caption: Troubleshooting workflow for the synthesis of 2-substituted azetidines.

References

"Optimizing reaction conditions for azetidine ring formation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for azetidine ring formation.

Troubleshooting Guide

Question: My azetidine ring formation reaction is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in azetidine synthesis are a common challenge, often due to the inherent ring strain of the four-membered ring.[1][2][3] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

1. Starting Material Integrity:

  • Purity: Ensure the precursor (e.g., 1,3-amino alcohol, γ-haloamine) is pure. Impurities can interfere with the catalyst or promote side reactions.

  • Leaving Group: For intramolecular cyclizations, ensure you have an effective leaving group (e.g., tosylate, mesylate, halide). The efficiency of the cyclization is highly dependent on the quality of the leaving group.[4]

  • Protecting Groups: The choice of nitrogen protecting group is critical. Some groups can hinder the cyclization sterically or electronically. Groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are common, but sometimes specialized groups like Botc (tert-butoxythiocarbonyl) may be needed to facilitate specific transformations like lithiation.[5]

2. Reaction Conditions:

  • Solvent: The choice of solvent can dramatically impact yield. Polar aprotic solvents like DMF and acetonitrile are often effective for intramolecular cyclizations.[6] In some cases, less nucleophilic solvents like isopropanol can prevent side reactions and favor the desired product.[7] A solvent screen is often a necessary optimization step.

  • Temperature: While some cyclizations proceed at room temperature, others require heating to overcome the activation energy for ring closure.[7] However, excessive heat can lead to decomposition or polymerization. Monitor the reaction closely and consider a temperature gradient study. For photochemical reactions, the wavelength and intensity of light are critical parameters.[8][9]

  • Base: For reactions requiring a base, its strength and stoichiometry are crucial. Strong, non-nucleophilic bases are often preferred to promote deprotonation without competing in side reactions. Insufficient base can lead to incomplete reaction, while excess can cause degradation.

3. Catalyst Issues (for catalyzed reactions):

  • Catalyst Choice: No single catalyst works for all azetidine syntheses. Palladium, copper, lanthanum, and rhodium complexes are all used.[4][9][10][11] If one catalyst system fails, screen others. For example, La(OTf)₃ has been shown to be an excellent catalyst for regioselective aminolysis of epoxides to form azetidines.[4]

  • Catalyst Loading: Catalyst loading should be optimized. Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to side product formation and increases cost. Start with reported loadings (e.g., 5-10 mol%) and adjust as needed.[4]

  • Ligand Choice: In many metal-catalyzed reactions, the ligand plays a pivotal role in determining reactivity and selectivity. A ligand screen is often as important as screening the metal catalyst itself.

4. Competing Reactions:

  • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers. This is often addressed by using high-dilution conditions.

  • Elimination: The substrate may undergo elimination instead of substitution, particularly with hindered substrates or strong, bulky bases.

  • Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh conditions (e.g., strong acid or base).[7][12][13] This is a key consideration during both the reaction and workup.

Below is a troubleshooting workflow to address low-yield issues:

G cluster_cond cluster_cat start Low / No Yield check_sm Verify Starting Material Purity & Structure start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify / Resynthesize Starting Material sm_ok->purify_sm No optimize_cond Optimize Reaction Conditions sm_ok->optimize_cond Yes cond_solvent Screen Solvents (e.g., DMF, ACN, DCE, Toluene) optimize_cond->cond_solvent cond_temp Vary Temperature (e.g., RT, 50°C, 80°C, Reflux) cond_solvent->cond_temp cond_base Screen Bases & Stoichiometry (e.g., TEA, K2CO3, NaH) cond_temp->cond_base cond_conc Adjust Concentration (High Dilution?) cond_base->cond_conc optimize_cat Optimize Catalyst System (if applicable) cond_conc->optimize_cat cat_metal Screen Metal Catalysts (e.g., Pd, Cu, La, Rh) optimize_cat->cat_metal cat_ligand Screen Ligands cat_metal->cat_ligand cat_loading Vary Catalyst Loading cat_ligand->cat_loading analyze_side Analyze Byproducts (NMR, LC-MS) cat_loading->analyze_side side_polymer Polymerization? analyze_side->side_polymer side_elim Elimination? side_polymer->side_elim No solution_conc Use High Dilution side_polymer->solution_conc Yes side_opening Ring Opening? side_elim->side_opening No solution_base Use Milder/Non-nucleophilic Base side_elim->solution_base Yes solution_workup Use Milder Workup Conditions side_opening->solution_workup Yes end Improved Yield side_opening->end No solution_conc->end solution_base->end solution_workup->end

Figure 1. A troubleshooting workflow for low-yield azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is best for preparing functionalized azetidines? There is no single "best" strategy; the optimal method depends on the desired substitution pattern and available starting materials. Major strategies include:

  • Intramolecular Cyclization: This is a very common method, typically involving the cyclization of γ-amino alcohols or γ-haloamines. It is robust for preparing a wide variety of substituted azetidines.[2]

  • [2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient way to form the azetidine ring.[1][9] Other [2+2] cycloadditions, such as those between allenoates and imines, are also effective.[7]

  • Ring Expansion/Contraction: Azetidines can be synthesized via the ring expansion of aziridines or the ring contraction of larger heterocycles, though these methods are often more specialized.[7]

  • Reduction of β-Lactams: Azetidin-2-ones (β-lactams) can be reduced to the corresponding azetidines. This is a useful route if the corresponding β-lactam is readily accessible.[7]

Q2: How do I purify my azetidine product? It seems unstable on silica gel. Azetidines, particularly N-H azetidines, can be basic and may interact strongly with acidic silica gel, leading to streaking, decomposition, or irreversible binding. Consider these purification strategies:

  • Neutralized Silica Gel: Pre-treat the silica gel by washing it with a solvent containing a small amount of a volatile base, like triethylamine (~1-2%), then dry it before packing the column.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be a highly effective purification method.[14]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

  • Salt Formation: Convert the azetidine to a stable salt (e.g., hydrochloride), which can often be purified by crystallization, and then liberate the free base just before use.

Q3: How can I characterize my azetidine product to confirm its structure? Standard spectroscopic methods are used to confirm the structure of azetidines.

  • NMR Spectroscopy:

    • ¹H NMR: Look for characteristic signals for the protons on the four-membered ring. The coupling constants (J-values) between protons on the azetidine ring can help determine the stereochemistry. Typically, Jcis values are larger (8.4-8.9 Hz) than Jtrans values (5.8-7.9 Hz).[15]

    • ¹³C NMR: The chemical shifts of the ring carbons will appear in the aliphatic region.

    • ¹⁵N NMR: The ¹⁵N chemical shift can provide information about the electronic environment of the nitrogen atom. For the parent azetidine, the resonance is around δ 25.3 ppm.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch (if present) or carbonyl groups in derivatives.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous proof of structure and stereochemistry.[15]

Data on Reaction Conditions

Optimizing reaction parameters is key to successful azetidine synthesis. The following tables summarize quantitative data from reported literature for different synthetic methods.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [4]

EntrySubstrate (Protecting Group)Catalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
1N-Bn5DCEReflux2.581
2N-PMB5DCEReflux2.592
3N-Boc5DCEReflux393
4N-Allyl10DCEReflux1264
5N-TBS5DCEReflux388

Bn = Benzyl, PMB = p-Methoxybenzyl, Boc = tert-Butoxycarbonyl, Allyl, TBS = tert-Butyldimethylsilyl, DCE = 1,2-Dichloroethane

Table 2: Solvent Effects on Base-Mediated Intramolecular Cyclization [6]

EntrySolventBaseTemperatureYield (%)
1N,N-Dimethylformamide (DMF)TEA70°C82
2Acetonitrile (ACN)TEA70°C70
3TolueneTEA70°C< 10
4Dichloromethane (DCM)TEA70°C< 10
5Tetrahydrofuran (THF)TEA70°C< 10

TEA = Triethylamine

Key Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine [4]

  • Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (to make a 0.2 M solution) under an argon atmosphere, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

  • Reaction: Stir the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0°C and quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with CH₂Cl₂ (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired azetidine product.

G prep 1. Dissolve epoxy amine in DCE (0.2M) under Argon atmosphere. add_cat 2. Add La(OTf)3 (5 mol%) to the solution. prep->add_cat reflux 3. Stir the mixture at reflux. Monitor reaction by TLC. add_cat->reflux quench 4. Cool to 0°C and quench with saturated aq. NaHCO3. reflux->quench extract 5. Extract three times with CH2Cl2. quench->extract dry 6. Combine organic layers, dry (Na2SO4), filter, and concentrate. extract->dry purify 7. Purify by column chromatography. dry->purify

Figure 2. Experimental workflow for La(OTf)₃-catalyzed azetidine synthesis.

Protocol 2: General Procedure for Intramolecular Cyclization of a γ-Chloroamine [14]

  • Preparation: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add the crude γ-chloroamine substrate, anhydrous powdered sodium carbonate (2 eq), and a high-boiling solvent (e.g., diethyl phthalate).

  • Reaction: Heat the stirred suspension under reduced pressure (e.g., 10-15 mm Hg). The product will distill as it is formed. Maintain the reaction temperature below 150°C to minimize co-distillation of the solvent.

  • Collection: Collect the distillate in a cooled receiving flask.

  • Purification: The collected distillate can be further purified by redistillation to yield the pure azetidine.

References

Technical Support Center: Synthesis of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pentan-2-yl)azetidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Intramolecular Cyclization of a γ-Haloamine: This involves the synthesis of a precursor like N-(1-methylbutyl)-3-halo-1-aminopropane, which then undergoes an intramolecular nucleophilic substitution to form the azetidine ring.

  • Intramolecular Reductive Amination of a γ-Amino Ketone: This route starts with a γ-amino ketone, such as 1-aminohexan-4-one, which upon reaction with a suitable amine and a reducing agent, forms the azetidine ring in a one-pot reaction.

Q2: What are the expected major side products in the synthesis of this compound?

A2: Depending on the synthetic route, common side products may include:

  • Pyrrolidine derivatives: Arising from a competing 5-endo-tet cyclization in the γ-haloamine route.

  • Polymerization products: Azetidines can be susceptible to polymerization under certain conditions.

  • Acyclic amines: Resulting from incomplete cyclization or ring-opening of the azetidine product.

  • Over-reduced products: In the reductive amination route, the ketone functionality might be reduced to an alcohol before cyclization can occur.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves column chromatography on silica gel or alumina. Due to the basicity of the azetidine, it is often advisable to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent product streaking and decomposition on the column. Distillation under reduced pressure can also be an effective purification method for this relatively small molecule.

Troubleshooting Guides

Problem 1: Low yield of this compound from Intramolecular Cyclization of γ-Haloamine

Symptoms:

  • The desired product is obtained in a yield significantly lower than expected.

  • The major isolable byproduct is identified as N-(1-methylbutyl)pyrrolidine.

Possible Causes and Solutions:

CauseSolution
Competition from 5-endo-tet cyclization According to Baldwin's rules, the 4-exo-tet cyclization to form the azetidine is generally favored. However, the 5-endo-tet pathway to the pyrrolidine can compete. To favor the desired 4-exo-tet cyclization, try using a less polar, non-coordinating solvent to minimize stabilization of the transition state leading to the five-membered ring. Running the reaction at a lower temperature may also increase selectivity for the kinetically favored azetidine product.
Steric hindrance from the pentan-2-yl group The bulky pentan-2-yl group might sterically disfavor the constrained transition state of the 4-exo-tet cyclization. While difficult to alter the substrate, optimizing the base and solvent system can help. A bulkier, non-nucleophilic base might deprotonate the amine without coordinating and further increasing steric congestion.
Intermolecular side reactions If the concentration of the γ-haloamine is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers. Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Problem 2: Formation of multiple products in the Intramolecular Reductive Amination of a γ-Amino Ketone

Symptoms:

  • Besides the desired this compound, significant amounts of an alcohol-containing compound and a larger cyclic amine are observed.

Possible Causes and Solutions:

CauseSolution
Premature reduction of the ketone The reducing agent is reducing the ketone functionality of the γ-amino ketone to an alcohol before the intramolecular cyclization can occur. Use a milder reducing agent that is selective for the iminium ion intermediate over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) at a controlled pH are often preferred over stronger reducing agents like sodium borohydride (NaBH₄) for this reason.[1][2][3]
Formation of a stable cyclic imine The initial intramolecular condensation of the γ-amino ketone can form a five- or six-membered cyclic imine, which is then reduced. The stability of this cyclic imine can influence the final product distribution. Ensure the reaction conditions (pH, temperature) favor the formation of the desired four-membered ring precursor.
Dimerization or intermolecular reactions Similar to the haloamine cyclization, high concentrations can lead to intermolecular reactions. Maintain a low concentration of the starting γ-amino ketone to promote the intramolecular pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization of N-(1-methylbutyl)-3-chloro-1-aminopropane

This is a general procedure and may require optimization.

  • Synthesis of the precursor: N-(1-methylbutyl)-3-chloro-1-aminopropane can be synthesized by reacting 1-amino-3-chloropropane with 2-pentanone via reductive amination, followed by purification.

  • Cyclization:

    • To a solution of N-(1-methylbutyl)-3-chloro-1-aminopropane (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) or by distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound via Intramolecular Reductive Amination of 1-(Pentan-2-ylamino)hexan-4-one

This is a general procedure and may require optimization.

  • Synthesis of the precursor: 1-(Pentan-2-ylamino)hexan-4-one can be prepared by Michael addition of 2-aminopentane to ethyl vinyl ketone, followed by hydrolysis.

  • Intramolecular Reductive Amination:

    • Dissolve 1-(pentan-2-ylamino)hexan-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the solution.

    • If necessary, adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) by adding a small amount of acetic acid to facilitate iminium ion formation.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

Visualizations

G cluster_0 Intramolecular Cyclization of γ-Haloamine Start_1 N-(1-methylbutyl)-3-chloro-1-aminopropane Product_1 This compound (Desired Product) Start_1->Product_1 4-exo-tet (Favored) Side_Product_1 N-(1-methylbutyl)pyrrolidine (Side Product) Start_1->Side_Product_1 5-endo-tet (Competing)

Caption: Favored vs. Competing Cyclization Pathways.

G cluster_1 Intramolecular Reductive Amination Troubleshooting Start_2 1-(Pentan-2-ylamino)hexan-4-one Intermediate_Iminium Cyclic Iminium Ion Start_2->Intermediate_Iminium Intramolecular Condensation Side_Product_2 1-(Pentan-2-ylamino)hexan-4-ol (Over-reduction) Start_2->Side_Product_2 Premature Reduction (Side Reaction) Product_2 This compound (Desired Product) Intermediate_Iminium->Product_2 Reduction (Desired Pathway)

References

"Improving the diastereoselectivity of 2-(Pentan-2-yl)azetidine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 2-(pentan-2-yl)azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high diastereoselectivity in the synthesis of this compound?

A1: The primary challenge lies in controlling the stereochemistry at the C2 position of the azetidine ring, which bears a chiral sec-pentyl group. The two chiral centers (one on the azetidine ring and one on the pentan-2-yl substituent) lead to the formation of diastereomers. The steric bulk of the pentan-2-yl group can influence the approach of reagents during the key bond-forming steps, making it difficult to achieve high facial selectivity.

Q2: Which synthetic strategies are commonly employed to introduce diastereoselectivity in the synthesis of 2-substituted azetidines?

A2: Several strategies can be employed, including:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can effectively bias the stereochemical outcome of the cyclization or substitution reactions. Evans auxiliaries and chiral sulfinamides are common examples.[1]

  • Substrate-Controlled Diastereoselection: Utilizing a chiral starting material where the existing stereocenter directs the formation of the new stereocenter on the azetidine ring.

  • Reagent-Controlled Diastereoselection: Employing chiral reagents or catalysts that can differentiate between the diastereotopic faces of an intermediate.

  • Cyclization of Chiral Precursors: Synthesizing a chiral acyclic precursor that undergoes a stereospecific or stereoselective cyclization to form the azetidine ring.

Q3: How can I determine the diastereomeric ratio (d.r.) of my this compound product?

A3: The diastereomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] By analyzing the 1H or 19F NMR spectrum, you can often identify distinct signals for each diastereomer. The integration of these signals allows for the quantification of the relative amounts of each diastereomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase can also be used to separate and quantify the diastereomers.[3]

Q4: Is it possible to separate the diastereomers of this compound if the synthesis is not sufficiently selective?

A4: Yes, diastereomers have different physical properties and can often be separated by standard laboratory techniques. Column chromatography on silica gel is the most common method for separating diastereomers of 2-alkyl-azetidines.[5][6][7] Careful selection of the eluent system is crucial for achieving good separation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on improving diastereoselectivity.

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Poor d.r.) 1. Ineffective chiral auxiliary. 2. Non-optimal reaction temperature. 3. Inappropriate solvent. 4. Steric hindrance from the pentan-2-yl group.1. Screen different chiral auxiliaries: Consider using a more sterically demanding auxiliary to increase facial bias. Chiral tert-butanesulfinamides have shown good results for 2-alkyl-azetidines.[1] 2. Optimize reaction temperature: Lowering the temperature of the reaction can often enhance diastereoselectivity by favoring the transition state leading to the major diastereomer. 3. Solvent screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of solvents (e.g., THF, toluene, dichloromethane). 4. Modify the synthetic route: Consider a strategy where the stereocenter on the pentan-2-yl group is introduced after the formation of the azetidine ring, if possible.
Poor Chemical Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient cyclization.1. Monitor reaction progress: Use TLC or LC-MS to monitor the reaction and ensure it goes to completion. 2. Adjust reaction conditions: If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, alternative reagents). 3. Optimize cyclization step: The choice of base and leaving group in intramolecular cyclization is critical. Strong, non-nucleophilic bases are often preferred.
Difficulty in Separating Diastereomers 1. Similar polarity of diastereomers. 2. Inadequate chromatographic conditions.1. Derivative formation: Convert the azetidine into a derivative (e.g., an amide or carbamate) which may have a larger difference in polarity between the diastereomers, facilitating separation. The derivative can be cleaved after separation. 2. Optimize chromatography: Systematically screen different eluent systems for column chromatography. Gradient elution may be necessary. Consider using a different stationary phase if silica gel is ineffective.
Inaccurate d.r. Determination 1. Overlapping signals in NMR spectrum. 2. Poor resolution in HPLC.1. Use a higher field NMR spectrometer: This can improve the resolution of signals. 2. Add a chiral shift reagent: This can help to resolve overlapping signals in the NMR spectrum. 3. Optimize HPLC method: Adjust the mobile phase composition, flow rate, and temperature to improve the separation of diastereomeric peaks.

Data Presentation

The following table summarizes reported diastereoselectivity data for the synthesis of 2-alkyl-substituted azetidines using a chiral tert-butanesulfinamide auxiliary. This data can serve as a benchmark when developing a synthesis for this compound.

R Group (at C2)Diastereomeric Ratio (d.r.)Reference
Isobutyl85:15[1]
Phenyl>95:5[1]
Vinyl70:30 (separable to >95:5)[1]
Allyl80:20[1]

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of N-Boc-2-(isobutyl)azetidine (A close analog to this compound)[1]

This protocol is adapted from a general method for the synthesis of C2-substituted azetidines using a chiral tert-butanesulfinamide auxiliary.

Step 1: Synthesis of the Chiral Sulfinamide

A solution of the desired chiral tert-butanesulfinamide in an appropriate solvent is treated with 3-chloropropanal.

Step 2: Cyclization to form the N-Sulfinyl Azetidine

The intermediate from Step 1 is cyclized to the corresponding N-sulfinyl azetidine.

Step 3: Deprotection and N-Boc Protection

The N-sulfinyl group is cleaved, and the resulting azetidine is protected with a Boc group to yield the final product. The diastereomers can often be separated at this stage using column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_analysis Analysis & Purification start1 Chiral tert-butanesulfinamide step1 Step 1: Sulfinamide Formation start1->step1 start2 3-Chloropropanal start2->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Deprotection & N-Boc Protection step2->step3 analysis NMR/HPLC Analysis (Determine d.r.) step3->analysis purification Column Chromatography (Separate Diastereomers) analysis->purification product Diastereomerically Enriched N-Boc-2-(isobutyl)azetidine purification->product

Caption: Experimental workflow for the diastereoselective synthesis of a 2-alkyl-azetidine.

troubleshooting_logic start Low Diastereoselectivity Observed q1 Have you optimized the reaction temperature? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you screened different solvents? a1_yes->q2 sol_temp Lower the reaction temperature (e.g., to -78 °C) a1_no->sol_temp sol_temp->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the chiral auxiliary providing enough steric hindrance? a2_yes->q3 sol_solvent Test solvents with varying polarity and coordinating ability a2_no->sol_solvent sol_solvent->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Can the diastereomers be separated? a3_yes->q4 sol_auxiliary Screen more sterically demanding chiral auxiliaries a3_no->sol_auxiliary sol_auxiliary->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol_separation Optimize column chromatography or consider derivatization a4_yes->sol_separation end_improve Continue Optimization a4_no->end_improve end_separated Separate Diastereomers sol_separation->end_separated

Caption: Troubleshooting logic for improving the diastereoselectivity of the synthesis.

References

Technical Support Center: Purification of Chiral 2-Alkylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral 2-alkylazetidines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of chiral 2-alkylazetidines via chromatographic methods.

1. High-Performance Liquid Chromatography (HPLC)

Problem Potential Cause Recommended Solution
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for separating chiral amines.[1]
Suboptimal mobile phase composition.Optimize the mobile phase. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and buffer composition.
Inadequate interaction with the CSP due to the basicity of the azetidine nitrogen.Add a basic additive like diethylamine (DEA) or butylamine (typically 0.1-0.5%) to the mobile phase to improve peak shape and selectivity.[2][3] In some cases, an acidic additive like trifluoroacetic acid (TFA) or formic acid may surprisingly improve separation or even reverse the elution order.
Peak Tailing or Broadening Strong interaction between the basic 2-alkylazetidine and residual acidic silanol groups on the silica-based CSP.Add a basic modifier (e.g., DEA) to the mobile phase to mask the silanol groups and improve peak symmetry.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.
Irreproducible Retention Times Inadequate column equilibration between runs.Ensure the column is fully equilibrated with the mobile phase before each injection, which may take at least 30 minutes.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing. If using a gradient, ensure the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature, as temperature can affect selectivity in chiral separations.[4]
High Backpressure Blockage of the column inlet frit by particulates from the sample or mobile phase.Filter all samples and mobile phases before use. A guard column can also help protect the analytical column.[5] If a blockage occurs, try back-flushing the column at a low flow rate.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase. If a different solvent is used for sample preparation, it should be miscible with the mobile phase.
Sample Degradation Lability of the azetidine ring under certain pH conditions.Avoid strongly acidic or basic mobile phases if the specific 2-alkylazetidine is known to be unstable. Azetidine-containing compounds can be susceptible to hydrolysis.[6][7]

2. Gas Chromatography (GC)

Problem Potential Cause Recommended Solution
No or Poor Peaks (High Polarity/Low Volatility) 2-Alkylazetidines are polar and may not be volatile enough for GC analysis.Derivatize the azetidine nitrogen to increase volatility and reduce polarity. Common derivatization methods include acylation or silylation.[8][9]
Poor Enantiomeric Resolution Unsuitable chiral stationary phase.Screen different chiral GC columns. Cyclodextrin-based phases are commonly used for the separation of chiral amines.
Incorrect oven temperature program.Optimize the temperature gradient. Lowering the temperature often increases chiral selectivity.
Peak Tailing Interaction of the basic nitrogen with active sites in the GC system (injector, column).Derivatization is the most effective solution. Ensure the use of a deactivated liner in the injector.
Irreversible Adsorption Strong binding of the polar amine to the column.Derivatization is highly recommended to prevent sample loss.[9]

3. Supercritical Fluid Chromatography (SFC)

Problem Potential Cause Recommended Solution
Poor Resolution Suboptimal co-solvent or additive.Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol). Add a basic additive (e.g., DEA) to the co-solvent to improve peak shape and selectivity for basic compounds.
Inappropriate stationary phase.Screen various chiral columns. Polysaccharide-based CSPs are widely used and effective in SFC.
Peak Shape Issues Strong interactions with the stationary phase.The use of a basic additive is crucial for improving the peak shape of basic analytes like 2-alkylazetidines.
Low Recovery of Volatile Compounds Sample loss during collection.SFC is advantageous for volatile compounds as it uses lower operating temperatures and allows for efficient sample collection compared to preparative GC.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of chiral 2-alkylazetidines so challenging?

A1: The purification of chiral 2-alkylazetidines presents several challenges:

  • Enantiomeric Similarity: Enantiomers have identical physical and chemical properties in an achiral environment, requiring a chiral environment (e.g., a chiral stationary phase) for separation.

  • Basicity: The nitrogen atom in the azetidine ring is basic, which can lead to strong interactions with acidic sites on silica-based stationary phases, resulting in poor peak shape (tailing).

  • Volatility and Polarity: Depending on the alkyl substituent and whether the nitrogen is protected, 2-alkylazetidines can have a range of polarities and volatilities, which influences the choice of chromatographic technique (HPLC, GC, or SFC). For GC, their polarity often necessitates derivatization to increase volatility.[8][9]

  • Potential Instability: The strained four-membered ring can be susceptible to opening under harsh acidic or basic conditions, leading to sample degradation during purification.[6][7]

Q2: How do I choose the right chiral stationary phase (CSP) for my 2-alkylazetidine?

A2: There is no universal CSP, and column selection often requires screening.[5] However, for chiral amines like 2-alkylazetidines, polysaccharide-based CSPs (e.g., Chiralpak and Chiralcel series) are a highly successful and recommended starting point for both HPLC and SFC. For GC, derivatized cyclodextrin phases are a common choice.

Q3: My HPLC peaks for the 2-alkylazetidine are tailing badly. What should I do?

A3: Peak tailing for basic compounds like 2-alkylazetidines is typically due to strong interactions with acidic silanol groups on the column packing material. The most common solution is to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase (usually 0.1% v/v). This additive competes with your analyte for the active sites on the stationary phase, leading to more symmetrical peaks.

Q4: Do I need to derivatize my 2-alkylazetidine for analysis?

A4: For HPLC and SFC, derivatization is usually not necessary. However, for GC analysis, derivatization is often essential.[9] The free amine can cause poor peak shape and low volatility. Derivatizing the nitrogen with an acylating agent (e.g., trifluoroacetic anhydride) or a silylating agent (e.g., BSTFA) will make the compound more volatile and less polar, improving its chromatographic behavior.[8][10]

Q5: How can I determine the enantiomeric excess (ee) of my purified 2-alkylazetidine?

A5: The most common methods are:

  • Chiral Chromatography (HPLC, GC, SFC): By separating the enantiomers, you can determine the ee by integrating the peak areas of the two enantiomers.

  • NMR Spectroscopy with a Chiral Solvating Agent (CSA): Adding a CSA to your NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing you to determine the ee by integrating the corresponding peaks.[11][12] This method is non-destructive.

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): Reacting your 2-alkylazetidine with a CDA forms diastereomers, which will have distinct signals in the NMR spectrum, enabling ee determination. This method is destructive as it chemically modifies your sample.

Q6: My 2-alkylazetidine seems to be degrading on the column. What can I do?

A6: Azetidines can be sensitive to pH. If you suspect degradation, try using a mobile phase with a more neutral pH. Avoid very strong acids or bases in your mobile phase if possible. Also, ensure your sample is not stored in an acidic or basic solution for extended periods before analysis.

Quantitative Data Tables

Note: Specific quantitative data for the chiral separation of simple 2-alkylazetidines is not widely published. The following tables provide representative conditions for the separation of chiral amines and related N-heterocycles, which can serve as a starting point for method development for 2-alkylazetidines.

Table 1: Representative Chiral HPLC Conditions for Basic Compounds

Compound Type Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Reference
Basic DrugsChiralcel OD-H, Chiralpak ADn-Hexane/2-Propanol (90:10 v/v) + 0.1% DEA1.0UVAdapted from[3]
Basic DrugsChiralcel OD-RH, Chiralpak AD-RAcetonitrile/Aqueous Phosphate Buffer (pH 2.0) (60:40 v/v)1.0UVAdapted from[3]
Amphiprotic CompoundsTeicoplanin-based CSPAcetonitrile/Methanol/Acetic Acid/TEA (60:40:0.3:0.2)1.0UV

Table 2: Representative Chiral SFC Screening Conditions

Parameter Condition
Columns Polysaccharide-based (e.g., Chiralpak series)
Co-solvents Methanol, Ethanol, Isopropanol
Additive 0.1% DEA or TFA in co-solvent
Gradient 10-50% co-solvent over 10 minutes
Temperature 30 °C
Backpressure 150 bar

Table 3: Representative Chiral GC Conditions for Derivatized Amines

Compound Type Derivative Chiral Stationary Phase Oven Program Carrier Gas Reference
Aliphatic AminesTrifluoroacetylChirasil-ValIsothermal or gradient (e.g., 90-190 °C)Hydrogen or HeliumAdapted from[9]
Aromatic AminesIsopropyl IsocyanateProline-based CSPOptimized gradientHydrogen or HeliumAdapted from[9]

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Screening of 2-Alkylazetidines

  • Column Selection: Choose a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mixtures of n-hexane and an alcohol modifier (isopropanol or ethanol) such as 90:10, 80:20, and 70:30 (v/v). For each mixture, prepare a version with 0.1% diethylamine (DEA).

    • Reversed-Phase: Prepare mixtures of a buffered aqueous phase (e.g., 20 mM ammonium bicarbonate, pH adjusted) and an organic modifier (methanol or acetonitrile).

  • Sample Preparation: Dissolve the racemic 2-alkylazetidine in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Screening:

    • Equilibrate the first column with the initial mobile phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) until a stable baseline is achieved.

    • Inject the sample (5-10 µL).

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Repeat the injection for each mobile phase composition on each column.

  • Optimization: Once partial separation is observed, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

Protocol 2: Derivatization of 2-Alkylazetidines for Chiral GC Analysis (Acylation)

  • Sample Preparation: Place approximately 1 mg of the 2-alkylazetidine sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 400 µL of a dry, inert solvent such as dichloromethane or ethyl acetate.

  • Reagent Addition: Add 200 µL of an acylating agent, for example, trifluoroacetic anhydride (TFAA).[9]

  • Reaction: Cap the vial tightly and vortex briefly. Let the reaction proceed at room temperature for 30 minutes, or gently heat at 60-70 °C for 15-30 minutes if the reaction is sluggish. Caution: Acylating agents are corrosive and moisture-sensitive. Work in a fume hood and use dry glassware.

  • Evaporation: After the reaction is complete, remove the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC analysis.

Protocol 3: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent (CSA)

  • Sample Preparation: Prepare a solution of the enantiomerically enriched 2-alkylazetidine in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.6 mL).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample to identify key proton signals.

  • Add Chiral Solvating Agent: Add a small amount (e.g., 0.5 equivalents) of a suitable CSA to the NMR tube. Common CSAs for amines include chiral acids like (R)-(-)-mandelic acid or derivatives of binaphthyl phosphoric acid.

  • Acquire Spectrum with CSA: Re-acquire the ¹H NMR spectrum. The presence of the CSA should induce a chemical shift difference (separation) between the signals of the two enantiomers for at least one proton.

  • Optimize CSA Concentration: If no separation is observed, incrementally add more CSA (up to 2-3 equivalents) and re-acquire the spectrum. The degree of separation can be dependent on the concentration of the CSA.[12]

  • Integration and Calculation: Once baseline separation of a pair of signals is achieved, carefully integrate the two peaks. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Visualizations

Troubleshooting_Workflow start Poor Enantiomeric Resolution in HPLC check_csp Is the CSP appropriate for chiral amines? start->check_csp csp_yes Yes check_csp->csp_yes csp_no No check_csp->csp_no check_additive Is a mobile phase additive being used? csp_yes->check_additive screen_csp Screen Polysaccharide-based CSPs csp_no->screen_csp screen_csp->check_additive additive_yes Yes check_additive->additive_yes additive_no No check_additive->additive_no optimize_mp Optimize mobile phase composition (solvent ratio, different additives) additive_yes->optimize_mp add_additive Add 0.1% DEA to mobile phase additive_no->add_additive add_additive->optimize_mp optimize_temp Optimize column temperature optimize_mp->optimize_temp check_resolution Resolution satisfactory? optimize_temp->check_resolution res_yes Yes check_resolution->res_yes res_no No check_resolution->res_no end Method Optimized res_yes->end res_no->check_csp Re-evaluate CSP/conditions

Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC.

Purification_Method_Selection start Select Purification Method for Chiral 2-Alkylazetidine check_volatility Is the compound volatile and thermally stable? start->check_volatility volatility_yes Yes check_volatility->volatility_yes volatility_no No check_volatility->volatility_no use_gc Consider Chiral GC volatility_yes->use_gc check_scale What is the required scale? volatility_no->check_scale derivatize Derivatization Required use_gc->derivatize analytical Analytical check_scale->analytical preparative Preparative check_scale->preparative use_hplc Chiral HPLC analytical->use_hplc preparative->use_hplc use_sfc Chiral SFC preparative->use_sfc Often preferred for speed and reduced solvent use

Caption: Decision tree for selecting a purification method.

References

"Optimizing catalyst loading for the synthesis of 2-(Pentan-2-yl)azetidine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pentan-2-yl)azetidine, with a focus on optimizing catalyst loading.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed intramolecular C(sp³)-H amination.

Q1: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I resolve this?

A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst and reaction conditions.

  • Inactive Catalyst: The palladium catalyst may be inactive or have decomposed. Ensure you are using a fresh, high-quality palladium source. Palladium(II) acetate is commonly used for this type of reaction.[1][2]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While lower loadings are desirable for cost-efficiency, a minimum threshold is necessary for a reasonable reaction rate.[2]

  • Catalyst Deactivation: The active Pd(II) species can be reduced to inactive Pd(0) during the reaction.[1][2] This can sometimes be observed as the formation of black palladium metal precipitate.

  • Inadequate Reaction Conditions: Ensure the reaction temperature and time are optimal. Intramolecular C-H amination reactions often require elevated temperatures to proceed efficiently.[3]

  • Poor Substrate Quality: Impurities in the starting material can poison the catalyst. Ensure your substrate is of high purity.

Troubleshooting Steps:

  • Verify Catalyst Activity: Test the catalyst in a known, reliable reaction to confirm its activity.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if conversion improves.

  • Optimize Reaction Conditions: Increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress. Extend the reaction time if necessary.

  • Purify Starting Materials: Purify the substrate and solvent to remove any potential catalyst poisons.

Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

A2: Side product formation can compete with the desired azetidine synthesis, reducing the overall yield and complicating purification.

  • Intermolecular Amination: Instead of the desired intramolecular cyclization, the amine may react with another molecule of the substrate, leading to dimer or polymer formation. This is more likely at high substrate concentrations.

  • Oxidation of the Substrate: The oxidant used in the reaction can sometimes lead to undesired oxidation of the substrate at other positions.

  • Isomerization: Depending on the substrate structure, isomerization of the starting material or product may occur under the reaction conditions.

Mitigation Strategies:

  • Adjust Substrate Concentration: Running the reaction at a lower concentration can favor the intramolecular pathway.

  • Optimize Ligand Choice: The use of appropriate ligands can improve the selectivity of the catalyst for the desired intramolecular C-H amination.

  • Control Oxidant Addition: Slow addition of the oxidant can sometimes help to minimize side reactions.

Q3: The reaction is not reproducible. What factors could be contributing to this inconsistency?

A3: Lack of reproducibility is a frustrating issue that often points to subtle variations in experimental parameters.

  • Atmosphere Control: Palladium-catalyzed reactions can be sensitive to air and moisture. Ensure reactions are set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The quality and purity of reagents, including the solvent, base, and any additives, can significantly impact the reaction outcome. Use freshly purified solvents and high-purity reagents.

  • Stirring Rate: In heterogeneous reactions, the stirring rate can affect the mass transfer and, consequently, the reaction rate. Ensure consistent and efficient stirring.

Best Practices for Reproducibility:

  • Maintain a detailed and consistent experimental protocol.

  • Use reagents from the same batch whenever possible.

  • Ensure all glassware is thoroughly dried before use.

  • Monitor reactions consistently using the same analytical technique (e.g., GC-MS or LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound?

A1: The optimal catalyst loading can vary depending on the specific palladium source, ligand, and reaction conditions. Generally, loadings for palladium catalysts in intramolecular C-H amination reactions range from 1 to 10 mol%.[2][3] It is recommended to start with a loading of around 5 mol% and optimize from there.

Q2: How does catalyst loading affect the yield and purity of the product?

A2: Increasing the catalyst loading can lead to a higher yield and a faster reaction rate, up to a certain point. However, excessively high loadings can sometimes lead to an increase in side products and may not be cost-effective. Conversely, a very low catalyst loading may result in incomplete conversion and a lower yield. The effect on purity is variable; sometimes higher catalyst loading can lead to more byproducts, decreasing purity.

Q3: What are the visual indicators of catalyst decomposition?

A3: A common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, often referred to as palladium black. This indicates the reduction of the active Pd(II) species to inactive Pd(0). The reaction solution may also change color from a homogeneous solution to a suspension.

Q4: Can a deactivated palladium catalyst be regenerated?

A4: In some cases, deactivated palladium catalysts can be regenerated. For palladium black, regeneration often involves re-oxidation of Pd(0) to Pd(II). This can sometimes be achieved by treating the catalyst with an oxidizing agent. However, for complex catalytic systems, regeneration can be challenging and may not be fully effective.[4] It is often more practical to use a fresh catalyst for subsequent reactions.

Q5: What is the role of a ligand in this reaction?

A5: A ligand can play several crucial roles in a palladium-catalyzed reaction. It can stabilize the palladium center, increase its solubility, and influence its reactivity and selectivity. The choice of ligand can significantly impact the efficiency of the desired intramolecular C-H amination and suppress side reactions.

Data Presentation

Table 1: Illustrative Impact of Pd(OAc)₂ Catalyst Loading on the Synthesis of this compound

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Purity (%)
124352590
2.524706092
518958595
7.512>999093
1012>999190

Note: This data is illustrative and intended to represent typical trends observed in catalyst loading optimization studies. Actual results may vary based on specific experimental conditions.

Table 2: Common Troubleshooting Scenarios and Solutions

IssueObservationPotential Cause(s)Recommended Solution(s)
Low Conversion Starting material remains largely unreacted.Inactive catalyst, insufficient catalyst loading, catalyst deactivation, non-optimal conditions.Verify catalyst activity, increase catalyst loading, use fresh catalyst, optimize temperature and time.
Side Product Formation Multiple unexpected peaks in GC/LC-MS.Intermolecular reactions, substrate oxidation.Decrease substrate concentration, optimize ligand, control oxidant addition rate.
Reaction Stalls Initial conversion observed, but reaction does not proceed to completion.Catalyst deactivation over time.Add a second portion of fresh catalyst, investigate catalyst stability under reaction conditions.
Irreproducible Results Significant variation in yield and purity between batches.Sensitivity to air/moisture, inconsistent reagent quality, variable stirring.Use inert atmosphere, purify reagents, ensure consistent experimental setup and stirring.
Catalyst Decomposition Formation of black precipitate.Reduction of Pd(II) to Pd(0).Ensure inert atmosphere, use high-purity reagents, consider a more stable palladium precursor or ligand.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Intramolecular C(sp³)-H Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • N-(pentan-2-yl)pivalamide (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add the N-(pentan-2-yl)pivalamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous toluene (10 mL) is added via syringe.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • PhI(OAc)₂ (1.2 mmol) is added in one portion under a positive flow of inert gas.

  • The reaction mixture is heated to 110 °C and stirred vigorously for 18 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Substrate, Pd(OAc)₂, K₂CO₃ start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous Toluene inert->solvent oxidant Add PhI(OAc)₂ solvent->oxidant heat Heat to 110 °C for 18h oxidant->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or No Reaction catalyst_check Is the catalyst fresh and from a reliable source? start->catalyst_check loading_check Is catalyst loading ≥ 5 mol%? catalyst_check->loading_check Yes solution1 Use fresh, high-quality palladium catalyst. catalyst_check->solution1 No conditions_check Are reaction temperature and time optimized? loading_check->conditions_check Yes solution2 Increase catalyst loading incrementally. loading_check->solution2 No purity_check Are starting materials and solvents pure? conditions_check->purity_check Yes solution3 Increase temperature and/or reaction time. conditions_check->solution3 No solution4 Purify all reagents and use anhydrous solvents. purity_check->solution4 No end Improved Yield purity_check->end Yes solution1->catalyst_check solution2->loading_check solution3->conditions_check solution4->purity_check

Caption: Troubleshooting decision tree for low reaction yield.

References

"Solvent effects on the stereochemical outcome of 2-(Pentan-2-yl)azetidine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 2-(Pentan-2-yl)azetidine, with a specific focus on controlling the stereochemical outcome through solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of 2-substituted azetidines, such as this compound, is most commonly achieved through the intramolecular cyclization of a γ-functionalized amine. Key methods include the cyclization of γ-haloamines, the reduction of γ-azido ketones, and the Mitsunobu reaction of γ-amino alcohols. The choice of route often depends on the availability of starting materials and the desired stereochemistry.

Q2: How does the choice of solvent influence the stereochemical outcome of the cyclization reaction?

A2: The solvent plays a critical role in influencing the transition state of the cyclization reaction, thereby affecting the stereochemical outcome. Polar aprotic solvents, such as DMSO or DMF, can accelerate the reaction rate of intramolecular nucleophilic substitution by solvating the cation, but may lead to a mixture of stereoisomers. Nonpolar solvents, like toluene or hexane, often provide higher stereoselectivity by favoring a more organized, less-solvated transition state. Protic solvents, such as alcohols, can hydrogen bond with the reactants and intermediates, which can also influence the stereochemical course of the reaction.

Q3: What is the expected impact of temperature on the stereoselectivity of the reaction?

A3: Generally, lower reaction temperatures lead to higher stereoselectivity. This is because the transition states leading to different stereoisomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of the more stable stereoisomer. It is recommended to perform initial optimizations of the reaction at a range of temperatures, for instance, from -78 °C to room temperature, to determine the optimal conditions for achieving the desired stereoselectivity.

Q4: Can additives be used to improve the stereochemical outcome?

A4: Yes, additives can significantly influence the stereoselectivity. For instance, the addition of a Lewis acid can coordinate with the reactants and favor a specific transition state geometry. Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction and can also induce chirality. The choice of a suitable additive is highly dependent on the specific reaction mechanism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Diastereoselectivity / Enantioselectivity Inappropriate solvent choice: The solvent may not be providing the necessary environment to favor one transition state over another.Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, DMSO). See Table 1 for a summary of expected outcomes.
Reaction temperature is too high: Higher temperatures can overcome the small energy differences between transition states, leading to a loss of selectivity.Lower the reaction temperature: Attempt the reaction at 0 °C, -20 °C, or even -78 °C.
Presence of impurities: Water or other impurities can interfere with the reaction mechanism.Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Yield Incomplete reaction: The reaction may not have reached completion.Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side reactions: The starting material may be undergoing competing reactions, such as elimination or intermolecular reactions.Adjust reaction concentration: Lowering the concentration can favor intramolecular cyclization over intermolecular side reactions.
Decomposition of product or starting material: The reactants or product may be unstable under the reaction conditions.Modify reaction conditions: Attempt the reaction at a lower temperature or for a shorter duration.
Formation of Unexpected Byproducts Alternative reaction pathways: The chosen conditions may be promoting an undesired reaction mechanism.Re-evaluate the reaction mechanism: Consider if a different base, catalyst, or solvent system would favor the desired pathway.
Isomerization of the product: The desired stereoisomer may be epimerizing under the reaction conditions.Work-up conditions: Ensure the work-up and purification conditions are mild to prevent isomerization. For example, use a buffered aqueous solution if the product is sensitive to pH changes.

Data Presentation

Table 1: Hypothetical Solvent Effects on the Diastereomeric Ratio of this compound Synthesis

Solvent Dielectric Constant (ε) Diastereomeric Ratio (syn:anti) Reaction Time (h) Yield (%)
Toluene2.485:152475
Tetrahydrofuran (THF)7.670:301880
Dichloromethane (DCM)9.165:351682
Acetonitrile37.555:451288
Dimethylformamide (DMF)36.752:481090
Dimethyl sulfoxide (DMSO)4750:50892

Note: This data is illustrative and intended to demonstrate the general trend of decreasing stereoselectivity with increasing solvent polarity for a hypothetical intramolecular cyclization leading to this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound via Intramolecular Cyclization of a γ-Haloamine:

  • Preparation of the γ-Haloamine Precursor: The appropriate γ-amino alcohol is synthesized and subsequently halogenated (e.g., using SOCl₂ or PBr₃) to yield the γ-haloamine precursor. The stereochemistry of the starting amino alcohol will influence the final product's stereochemistry.

  • Cyclization Reaction: The γ-haloamine (1.0 eq) is dissolved in the chosen anhydrous solvent (see Table 1) under an inert atmosphere. A suitable base (e.g., potassium carbonate, 1.5 eq) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Start: γ-Amino Alcohol Precursor halogenation Halogenation (e.g., SOCl₂) start->halogenation precursor γ-Haloamine Precursor halogenation->precursor cyclization Intramolecular Cyclization (Base, Solvent, Temp) precursor->cyclization workup Aqueous Work-up and Extraction cyclization->workup purification Column Chromatography workup->purification analysis Analysis (NMR, GC) Determine d.r. and Yield purification->analysis end End: this compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

solvent_effects cluster_solvent Solvent Choice cluster_transition_state Transition State cluster_outcome Stereochemical Outcome Nonpolar Nonpolar Ordered_TS Ordered Transition State Nonpolar->Ordered_TS Favors Polar_Aprotic Polar_Aprotic Solvated_TS Solvated Transition State Polar_Aprotic->Solvated_TS Favors High_Selectivity High Stereoselectivity Ordered_TS->High_Selectivity Leads to Low_Selectivity Low Stereoselectivity Solvated_TS->Low_Selectivity Leads to

Caption: Logical relationship between solvent polarity and stereochemical outcome.

"Refining the workup procedure for isolating 2-(Pentan-2-yl)azetidine"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for isolating 2-(Pentan-2-yl)azetidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After quenching my reaction, I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?

A1: Emulsion formation is common when working with amines due to their surfactant-like properties. Here are several strategies to break the emulsion:

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Change in pH: Carefully add a few drops of a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to alter the ionization state of the amine, which can disrupt the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as ethyl acetate or dichloromethane, which can alter the phase dynamics.

Q2: My product yield is significantly lower than expected after extraction. What are the potential causes and solutions?

A2: Low recovery of this compound can be attributed to several factors, primarily its potential volatility and water solubility, especially when protonated.

  • Product Volatility: this compound, being a relatively small molecule, may be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.

  • Aqueous Solubility: At acidic or neutral pH, the azetidine will be protonated to its ammonium salt, which is likely to have significant water solubility. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the amine in its freebase form, which is more soluble in organic solvents. Perform multiple extractions with a smaller volume of organic solvent for better recovery.

  • Incomplete Reaction: Confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS) before initiating the workup.

Q3: I am observing significant streaking of my product on the TLC plate and poor separation during column chromatography on silica gel. How can I improve this?

A3: The basic nature of the azetidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.[1][2]

  • Mobile Phase Modification: Add a small percentage of a volatile amine base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the elution of the basic product.[2]

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography. Basic alumina or amine-functionalized silica gel can provide better separation for basic compounds.[1][2]

  • Salt Precipitation: An alternative to chromatography is to precipitate the amine as a salt.[3] Dissolving the crude product in a suitable solvent and adding an acid like HCl in ether or trichloroacetic acid can lead to the precipitation of the corresponding ammonium salt, which can then be isolated by filtration.[3] The free amine can be regenerated by treatment with a base.[3]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of volatile compounds and will provide the mass of the product.

  • Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Flash Chromatography (Silica Gel with 1% TEA)60-80>95Most common method, requires mobile phase modification.
Flash Chromatography (Amine-Functionalized Silica)70-85>98Often provides better separation and less tailing.[2]
Distillation (under reduced pressure)50-70>99Suitable for thermally stable, volatile amines.
Salt Precipitation (e.g., with TCA) followed by liberation85-95>98Can be a highly effective and waste-reducing method.[3]

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench the reaction.

  • Basification: Adjust the pH of the aqueous mixture to >10 by the dropwise addition of a 2 M NaOH solution while monitoring with a pH meter or pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo at a moderate temperature (<40 °C).

Protocol 2: Purification by Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate with 1% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Below is a troubleshooting workflow for the isolation of this compound.

TroubleshootingWorkflow start Start: Crude Reaction Mixture quench Quench Reaction start->quench workup Aqueous Workup quench->workup emulsion Emulsion Forms? workup->emulsion break_emulsion Break Emulsion: - Add Brine - Adjust pH - Filter through Celite emulsion->break_emulsion Yes extraction Extract with Organic Solvent (pH > 10) emulsion->extraction No break_emulsion->extraction low_yield Low Yield? extraction->low_yield troubleshoot_yield Troubleshoot Yield: - Check Volatility (reduce temp) - Ensure pH > 10 - Multiple Extractions low_yield->troubleshoot_yield Yes concentrate Concentrate Organic Phase low_yield->concentrate No troubleshoot_yield->extraction purification Purification concentrate->purification chromatography Column Chromatography purification->chromatography streaking Streaking/Poor Separation? chromatography->streaking modify_chrom Modify Chromatography: - Add TEA to eluent - Use Alumina/Amine-Silica streaking->modify_chrom Yes pure_product Pure Product streaking->pure_product No modify_chrom->chromatography

Troubleshooting workflow for azetidine isolation.

References

Validation & Comparative

A Comparative Guide to the Validation of the Absolute Configuration of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This guide provides a comprehensive comparison of modern analytical techniques for the validation of the absolute configuration of 2-(pentan-2-yl)azetidine, a chiral saturated heterocycle. The following sections present a detailed overview of key methodologies, supported by hypothetical experimental data to illustrate their application and comparative performance.

Comparison of Key Analytical Methods

The selection of an appropriate method for determining the absolute configuration of a chiral molecule is dependent on several factors, including the physical properties of the compound, the availability of instrumentation, and the desired level of confidence in the assignment. The table below summarizes the primary methods applicable to the validation of the absolute configuration of this compound.

MethodPrincipleAdvantagesDisadvantages
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides unambiguous determination of absolute configuration.[1]Requires a suitable single crystal, which can be challenging to obtain.[2]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Applicable to a wide range of molecules in solution, does not require crystallization.[3]Requires computational calculations for spectral interpretation and can be sensitive to conformational changes.[4]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.Highly sensitive and requires a small amount of sample.[2][5]Requires the presence of a chromophore near the stereocenter for strong signals.[6][7]
Chiral Derivatization with NMR Spectroscopy Reaction of the chiral analyte with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR.Widely accessible instrumentation (NMR). Can be used for compounds that are difficult to analyze by other methods.[2][8]Indirect method that relies on the known configuration of the derivatizing agent. May require separation of diastereomers.

Experimental Protocols and Data

This section provides detailed hypothetical experimental protocols and the expected data for the validation of the absolute configuration of the (R) and (S) enantiomers of this compound using the aforementioned techniques.

X-Ray Crystallography

Experimental Protocol:

  • Crystallization: A single crystal of an enantiomerically pure salt of this compound (e.g., with a chiral acid) is grown by slow evaporation of a suitable solvent system.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering, typically by calculating the Flack parameter.[1][10] A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.

Hypothetical Crystallographic Data:

Parameter(R)-2-(Pentan-2-yl)azetidinium (S)-mandelate(S)-2-(Pentan-2-yl)azetidinium (S)-mandelate
Empirical FormulaC14H21NO2C14H21NO2
Formula Weight235.32235.32
Crystal SystemOrthorhombicMonoclinic
Space GroupP212121P21
a (Å)8.543(2)9.123(3)
b (Å)12.176(3)10.567(2)
c (Å)14.321(4)7.891(2)
β (°)90105.4(1)
Volume (ų)1487.9(7)733.4(4)
Z42
Flack Parameter0.02(4)Not applicable (diastereomer)

Experimental Workflow for X-Ray Crystallography:

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Enantiopure Enantiopure Sample Salt Salt Formation with Chiral Acid Enantiopure->Salt Crystal Single Crystal Growth Salt->Crystal XRay X-Ray Diffraction Crystal->XRay Solve Structure Solution XRay->Solve Refine Structure Refinement Solve->Refine Flack Flack Parameter Calculation Refine->Flack Absolute_Config Absolute Configuration Flack->Absolute_Config Assignment

X-Ray Crystallography Workflow

Vibrational Circular Dichroism (VCD) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Solutions of the enantiomerically pure (R)- and (S)-2-(pentan-2-yl)azetidine are prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • VCD Spectra Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.

  • Computational Modeling: The 3D structures of both enantiomers are modeled using density functional theory (DFT) calculations. The theoretical VCD and IR spectra are then calculated for each enantiomer.

  • Spectral Comparison: The experimental VCD spectrum of one enantiomer is compared with the calculated spectra. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[4]

Hypothetical VCD Data:

Wavenumber (cm⁻¹)Experimental ΔA x 10⁻⁵ ((R)-enantiomer)Calculated ΔA x 10⁻⁵ ((R)-enantiomer)Calculated ΔA x 10⁻⁵ ((S)-enantiomer)
2960+2.5+2.8-2.8
2875-1.8-2.0+2.0
1450+0.9+1.1-1.1
1380-1.2-1.3+1.3
1120+3.1+3.5-3.5

Experimental Workflow for VCD Spectroscopy:

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample in Solution VCD_Exp VCD Spectrum Acquisition Sample->VCD_Exp Compare Compare Experimental & Calculated Spectra VCD_Exp->Compare Model_R 3D Model (R)-enantiomer Calc_R Calculate VCD Spectrum (R) Model_R->Calc_R Model_S 3D Model (S)-enantiomer Calc_S Calculate VCD Spectrum (S) Model_S->Calc_S Calc_R->Compare Calc_S->Compare Absolute_Config Absolute Configuration Compare->Absolute_Config Assignment

VCD Spectroscopy Workflow

Electronic Circular Dichroism (ECD) Spectroscopy

Experimental Protocol:

  • Derivative Synthesis: As this compound lacks a strong chromophore, a chromophoric derivative is synthesized (e.g., by reaction with benzoyl chloride to form the N-benzoyl derivative).

  • Sample Preparation: Solutions of the enantiomerically pure (R)- and (S)-N-benzoyl-2-(pentan-2-yl)azetidine are prepared in a suitable solvent (e.g., methanol).

  • ECD Spectra Acquisition: The ECD and UV-Vis spectra are recorded using an ECD spectrometer.

  • Computational Modeling: The 3D structures of both enantiomeric derivatives are modeled, and the theoretical ECD and UV-Vis spectra are calculated using time-dependent density functional theory (TD-DFT).

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectra to assign the absolute configuration.[7][11]

Hypothetical ECD Data for N-Benzoyl derivative:

Wavelength (nm)Experimental Δε ((R)-enantiomer)Calculated Δε ((R)-enantiomer)Calculated Δε ((S)-enantiomer)
280+1.8+2.1-2.1
245-3.2-3.5+3.5
220+5.6+6.0-6.0

Experimental Workflow for ECD Spectroscopy:

ECD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Enantiopure Enantiopure Sample Derivatize Synthesize Chromophoric Derivative Enantiopure->Derivatize ECD_Exp ECD Spectrum Acquisition Derivatize->ECD_Exp Compare Compare Spectra ECD_Exp->Compare Model_R 3D Model (R)-derivative Calc_R Calculate ECD Spectrum (R) Model_R->Calc_R Model_S 3D Model (S)-derivative Calc_S Calculate ECD Spectrum (S) Model_S->Calc_S Calc_R->Compare Calc_S->Compare Absolute_Config Absolute Configuration Compare->Absolute_Config Assignment Mosher_Logic cluster_reaction Reaction cluster_analysis NMR Analysis Analyte Chiral Analyte (this compound) Diastereomers Formation of Diastereomers Analyte->Diastereomers CDA Chiral Derivatizing Agent ((R)-Mosher's Acid Chloride) CDA->Diastereomers NMR ¹H and ¹⁹F NMR Spectra Diastereomers->NMR Delta_delta Analysis of Δδ (δS - δR) NMR->Delta_delta Mosher_Model Mosher's Model Delta_delta->Mosher_Model Apply Absolute_Config Absolute Configuration Mosher_Model->Absolute_Config Determine

References

"Comparative study of different synthetic routes to 2-alkylazetidines"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a crucial motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. Among these, 2-alkylazetidines represent a key subclass, the synthesis of which has been approached through a variety of innovative strategies. This guide provides a comparative analysis of four prominent synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This modern approach offers a highly enantioselective route to chiral 2,3-disubstituted azetidines. The reaction proceeds via the copper-catalyzed addition of a boron moiety and an allyl group across the double bond of an azetine precursor. This method is distinguished by its excellent control of stereochemistry.

Experimental Protocol

General Procedure for Copper-Catalyzed Boryl Allylation:

To an oven-dried vial equipped with a magnetic stir bar is added Cu(I) salt (e.g., CuBr, 0.10 equiv), a chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 0.12 equiv), and a base (e.g., NaOtBu, 1.5 equiv). The vial is sealed and purged with argon. Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by the azetine substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and the allylic phosphate (1.2 equiv). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Quantitative Data Summary
EntryAzetine SubstrateAllylic PhosphateYield (%)ee (%)drTime (h)
1N-Boc-2-phenyl-2-azetineCinnamyl phosphate85>99>20:112
2N-Boc-2-methyl-2-azetineCinnamyl phosphate7898>20:124
3N-Boc-2-phenyl-2-azetineCrotyl phosphate8297>20:116

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Azetine N-Boc-2-alkylazetine Reaction Cu-Catalyzed Boryl Allylation Azetine->Reaction B2pin2 B₂(pin)₂ B2pin2->Reaction AllylPhosphate Allylic Phosphate AllylPhosphate->Reaction CuBr CuBr CuBr->Reaction Ligand Chiral Ligand Ligand->Reaction Base Base Base->Reaction Product 2-Alkyl-3-boryl-4-allylazetidine Reaction->Product

Caption: Copper-catalyzed boryl allylation of an azetine.

Intramolecular Cyclization of γ-Amino Epoxides

This robust and scalable two-step method provides access to 2-arylazetidines through the intramolecular cyclization of γ-amino epoxides. The reaction is promoted by a strong base and proceeds with high regio- and diastereoselectivity. This approach is particularly useful for the synthesis of azetidines bearing an aryl group at the 2-position.

Experimental Protocol

Step 1: Synthesis of the γ-Amino Epoxide:

An appropriate secondary amine is reacted with an epihalohydrin (e.g., epichlorohydrin) in a suitable solvent (e.g., ethanol/water) to afford the corresponding γ-amino alcohol. Subsequent treatment with a base (e.g., NaOH) promotes epoxide formation.

Step 2: Intramolecular Cyclization:

The γ-amino epoxide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA) or a superbase mixture (e.g., LDA/KOtBu), is added dropwise. The reaction is stirred at low temperature before being quenched and worked up. The product is then purified by column chromatography.[1][2]

Quantitative Data Summary
EntryAmine SubstrateEpoxideBaseYield (%)drTime (h)
1N-Benzyl-N-(1-phenylethyl)amine(R)-EpichlorohydrinLDA88>95:52
2DibenzylamineEpichlorohydrinLDA/KOtBu92N/A2
3N-EthylbenzylamineEpichlorohydrinLDA85N/A2

Reaction Pathway

G cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Cyclization Amine Secondary Amine Reaction1 Base Amine->Reaction1 Epihalohydrin Epihalohydrin Epihalohydrin->Reaction1 AminoEpoxide γ-Amino Epoxide Reaction1->AminoEpoxide Azetidine 2-Arylazetidine AminoEpoxide2 γ-Amino Epoxide Reaction2 Strong Base (e.g., LDA) AminoEpoxide2->Reaction2 Reaction2->Azetidine

Caption: Two-step synthesis of 2-arylazetidines via intramolecular cyclization.

Radical Cyclization of Ynamides

This method involves the formation of a nitrogen-centered radical from an ynamide precursor, which then undergoes a 4-exo-dig cyclization to form the azetidine ring. This approach is notable for its ability to generate a diverse range of substituted azetidines, including those with exocyclic double bonds that can be further functionalized.

Experimental Protocol

Step 1: Synthesis of the Ynamide:

A suitable amine is deprotonated with a strong base (e.g., KHMDS) and then reacted with a 1-bromoalkyne in the presence of a copper(I) salt (e.g., CuI) to afford the corresponding ynamide.

Step 2: Radical Cyclization:

The ynamide is dissolved in a suitable solvent (e.g., toluene) and a radical initiator (e.g., AIBN or photoredox catalyst) is added. The reaction mixture is then heated or irradiated with light to initiate the cyclization. After the reaction is complete, the solvent is removed, and the product is purified by chromatography.

Quantitative Data Summary
EntryYnamide SubstrateInitiatorYield (%)Z:E ratioTime (h)
1N-(2-Iodoethyl)-N-tosyl-1-phenylprop-1-yn-1-amineAIBN, (TMS)₃SiH755:16
2N-(2-Bromoethyl)-N-benzyl-1-phenylprop-1-yn-1-aminefac-[Ir(ppy)₃]824:112
3N-(2-Iodoethyl)-N-Boc-1-octyn-1-amineAIBN, (TMS)₃SiH686:18

Reaction Pathway

G cluster_step1 Step 1: Ynamide Synthesis cluster_step2 Step 2: Radical Cyclization Amine Amine Reaction1 Base, Cu(I) Amine->Reaction1 Bromoalkyne 1-Bromoalkyne Bromoalkyne->Reaction1 Ynamide Ynamide Reaction1->Ynamide Azetidine 2-Alkylideneazetidine Ynamide2 Ynamide Reaction2 Radical Initiator Ynamide2->Reaction2 Reaction2->Azetidine

Caption: Synthesis of 2-alkylideneazetidines via radical cyclization of ynamides.

Stereoselective Addition of Organolithiums to 2-Oxazolinylazetidines

This highly stereoselective method is particularly suited for the synthesis of 2-acylazetidines. The reaction involves the addition of an organolithium reagent to the C=N bond of an N-alkyl-2-oxazolinylazetidine, followed by acidic hydrolysis of the resulting oxazolidine intermediate. The stereochemical outcome is controlled by the complexation of the organolithium reagent.

Experimental Protocol

Step 1: Synthesis of the 2-Oxazolinylazetidine:

The 2-oxazolinylazetidine precursor is prepared from commercially available starting materials, often involving the cyclization of a suitable amino alcohol derivative.

Step 2: Organolithium Addition and Hydrolysis:

The N-alkyl-2-oxazolinylazetidine is dissolved in a non-polar solvent (e.g., toluene) and cooled to a low temperature. The organolithium reagent (e.g., n-BuLi, PhLi) is added dropwise, and the reaction is stirred for a specified time. The reaction is then quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the intermediate and afford the 2-acylazetidine. The product is then extracted and purified.

Quantitative Data Summary
Entry2-OxazolinylazetidineOrganolithiumYield (%)de (%)Time (h)
1N-Benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)azetidinen-BuLi90>981
2N-Ethyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)azetidinePhLi85>981.5
3N-Benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)azetidineMeLi88>981

Reaction Pathway

G cluster_step1 Step 1: Organolithium Addition cluster_step2 Step 2: Hydrolysis Oxazolinylazetidine 2-Oxazolinylazetidine Reaction1 Low Temperature Oxazolinylazetidine->Reaction1 Organolithium Organolithium Reagent Organolithium->Reaction1 Intermediate Oxazolidine Intermediate Reaction1->Intermediate Acylazetidine 2-Acylazetidine Intermediate2 Oxazolidine Intermediate Reaction2 Acidic Workup Intermediate2->Reaction2 Reaction2->Acylazetidine

Caption: Synthesis of 2-acylazetidines via organolithium addition.

Comparative Analysis and Conclusion

Each of the described synthetic routes offers distinct advantages and is suited for different applications.

  • The Copper-Catalyzed Boryl Allylation stands out for its exceptional enantioselectivity, making it a premier choice for the synthesis of chiral 2,3-disubstituted azetidines.

  • The Intramolecular Cyclization of γ-Amino Epoxides is a highly efficient and scalable method, particularly for accessing 2-arylazetidines, which are common substructures in pharmacologically active compounds.[1][2]

  • The Radical Cyclization of Ynamides provides access to a broad range of substituted azetidines with an exocyclic double bond, offering a handle for further synthetic transformations.

  • The Stereoselective Addition of Organolithiums is a highly diastereoselective method for producing 2-acylazetidines, which can serve as versatile intermediates for the synthesis of more complex 2-alkylazetidine derivatives.

The selection of a particular synthetic route will depend on the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. This guide provides the foundational information to make an informed decision for the synthesis of 2-alkylazetidines in a research and development setting.

References

A Comparative Guide to the Catalytic Activity of 2-(Pentan-2-yl)azetidine and Other Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of 2-(pentan-2-yl)azetidine and other relevant ligands in asymmetric catalysis. Due to the limited availability of specific experimental data for this compound in the scientific literature, this comparison leverages data from the well-established organocatalyst L-proline and discusses the anticipated catalytic behavior of 2-alkyl-substituted azetidines based on known structure-activity relationships.

Introduction to Chiral Azetidines in Catalysis

Chiral azetidines have emerged as a significant class of ligands and organocatalysts in asymmetric synthesis. Their rigid four-membered ring structure provides a well-defined stereochemical environment that can induce high enantioselectivity in a variety of chemical transformations. The substitution pattern on the azetidine ring plays a crucial role in determining the catalyst's efficacy and stereochemical outcome. This guide focuses on 2-substituted azetidines, drawing comparisons with the widely used pyrrolidine-based catalyst, L-proline.

Comparative Catalytic Performance in the Asymmetric Aldol Reaction

Data Presentation

The following table summarizes typical experimental data for the L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard model reaction. This serves as a baseline for comparison.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr, anti:syn)
L-Proline 4-NitrobenzaldehydeCyclohexanoneDMSO20-3024-9690-9995-99>95:5

Discussion on this compound

While concrete data is lacking, the catalytic activity of this compound in the aldol reaction can be postulated:

  • Enamine Formation: Like proline, this compound is a secondary amine capable of forming an enamine intermediate with a ketone, which is the key step in the catalytic cycle.

  • Steric Hindrance: The pentan-2-yl group is bulkier than the carboxylic acid group in proline (in its deprotonated, active form). This increased steric bulk could influence the facial selectivity of the enamine's attack on the aldehyde, potentially leading to different or even higher enantioselectivity. However, it could also hinder the approach of the substrates, leading to lower reaction rates.

  • Electronic Effects: The alkyl group is electron-donating, which might slightly increase the nucleophilicity of the enamine compared to the electron-withdrawing carboxylate of deprotonated proline. This could affect the reaction rate.

  • Comparison with 2-Azetidinecarboxylic Acid: It has been noted in the literature that (S)-azetidine-2-carboxylic acid is less effective than (S)-proline in catalyzing the aldol reaction. This has been attributed to the different ring pucker and conformational rigidity of the four-membered ring compared to the five-membered ring of proline, which affects the geometry of the transition state. A simple 2-alkyl azetidine would lack the carboxylic acid group, which in proline is believed to play a crucial role in activating the aldehyde electrophile through hydrogen bonding in the transition state. This might necessitate the use of co-catalysts or additives to achieve high catalytic efficiency with this compound.

Experimental Protocols

General Protocol for L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative procedure for the reaction between an aldehyde and a ketone catalyzed by L-proline.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • L-Proline (0.2-0.3 mmol, 20-30 mol%)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent (2.0 mL)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add L-proline (0.2-0.3 mmol).

  • Stir the reaction mixture at the desired temperature (typically room temperature or slightly below) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 24 to 96 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Hypothetical Protocol for this compound-Catalyzed Asymmetric Aldol Reaction

This hypothetical protocol is based on the proline-catalyzed procedure and would require optimization.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • This compound (0.1-0.3 mmol, 10-30 mol%)

  • Anhydrous solvent (e.g., chloroform, toluene, or DMSO) (2.0 mL)

  • Optional: co-catalyst or additive (e.g., a carboxylic acid like benzoic acid)

  • Standard inert atmosphere laboratory glassware and stirring equipment

  • Reagents for work-up and purification

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1-0.3 mmol) and the anhydrous solvent (1.0 mL).

  • Add the ketone (5.0 mmol) and stir the mixture for a few minutes.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 mmol) dropwise. If using a co-catalyst, it can be added at this stage.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous work-up similar to the proline-catalyzed reaction.

  • Purify the product by flash column chromatography.

  • Analyze the product for yield, diastereoselectivity, and enantioselectivity.

Note: Optimization of solvent, temperature, catalyst loading, and the potential need for a co-catalyst would be critical to achieve good results with this compound.

Visualizations

Catalytic Cycle of the Amine-Catalyzed Aldol Reaction

The following diagram illustrates the generally accepted enamine-based catalytic cycle for the aldol reaction catalyzed by a secondary amine like L-proline or a 2-substituted azetidine.

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst Catalyst (Secondary Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Catalyst - Product Product Aldol Product Ketone Ketone Aldehyde Aldehyde

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

Logical Flow for Catalyst Comparison

The following diagram outlines the logical workflow for comparing the catalytic activity of a novel ligand against an established one.

Catalyst_Comparison_Workflow cluster_workflow Catalyst Performance Comparison Workflow Start Define Model Reaction (e.g., Aldol Reaction) Standard_Catalyst Run with Standard Catalyst (e.g., L-Proline) Start->Standard_Catalyst New_Ligand Run with New Ligand (e.g., this compound) Start->New_Ligand Data_Collection Collect Data (Yield, ee, dr) Standard_Catalyst->Data_Collection New_Ligand->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Draw Conclusions on Catalytic Activity Comparison->Conclusion

Caption: Workflow for comparing catalytic activities.

Comparative Analysis of NMR Data for 2-(Pentan-2-yl)azetidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(Pentan-2-yl)azetidine and its structurally similar counterparts. Due to the absence of publicly available experimental NMR data for this compound, this comparison is based on predicted values derived from established NMR principles and experimental data from analogous substituted azetidines. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the NMR characteristics of this and related molecular scaffolds.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound alongside experimental data for structurally related azetidine derivatives. These comparisons are crucial for identifying key structural features and understanding the influence of substituents on the magnetic environment of the azetidine ring.

Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted vs. Experimental)

Proton This compound (Predicted, ppm) 2-Methylazetidine (Experimental, ppm) Azetidine (Experimental, ppm)[1]
H-2~ 3.2 - 3.5~ 3.53.63
H-3~ 1.8 - 2.1~ 1.92.33
H-4~ 3.4 - 3.7~ 3.63.63
H-1'~ 1.5 - 1.8--
H-2'~ 1.2 - 1.5--
H-3'~ 1.1 - 1.4--
H-4'~ 0.8 - 1.0--
H-5'~ 0.8 - 1.0--
NH~ 1.5 - 2.5 (broad)~ 1.8 (broad)2.08
CH₃ (on pentyl)~ 0.8 - 1.0--
CH₃ (on azetidine)-~ 1.2-

Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted vs. Experimental)

Carbon This compound (Predicted, ppm) 2-Methylazetidine (Experimental, ppm) Azetidine (Experimental, ppm)
C-2~ 65 - 70~ 5846.4
C-3~ 25 - 30~ 2825.6
C-4~ 45 - 50~ 4746.4
C-1'~ 40 - 45--
C-2'~ 28 - 33--
C-3'~ 22 - 27--
C-4'~ 13 - 18--
C-5'~ 13 - 18--
CH₃ (on azetidine)-~ 22-

Note: Predicted values for this compound are estimations based on additive rules and comparison with similar structures. Experimental values for 2-methylazetidine and azetidine are sourced from publicly available data. The exact chemical shifts can vary based on solvent and other experimental conditions.

Experimental Protocols

While specific experimental data for this compound is unavailable, a general protocol for acquiring NMR data for similar azetidine derivatives is outlined below. This protocol is a composite of standard practices reported in the literature for related compounds.

General NMR Data Acquisition Protocol:

A sample of the azetidine derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O; 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[2] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[2][3] Standard pulse sequences are used for ¹H, ¹³C, and, where applicable, 2D correlation experiments like COSY, HSQC, and HMBC to aid in structural elucidation.[3]

Visualization of Structural Relationships

The following diagrams illustrate the structural similarities between this compound and the comparator compounds, highlighting the key structural motifs influencing the NMR data.

G cluster_target Target Compound cluster_analogs Comparator Structures This compound This compound 2-Methylazetidine 2-Methylazetidine This compound->2-Methylazetidine Structural Similarity (2-substitution) Azetidine Azetidine This compound->Azetidine Parent Heterocycle 2-Methylazetidine->Azetidine Parent Heterocycle

Caption: Structural relationship of this compound.

The workflow for predicting and comparing NMR data is outlined in the following diagram.

G Start Start No_Data No experimental NMR data for This compound Start->No_Data Predict Predict 1H and 13C NMR shifts based on additive models No_Data->Predict Search_Analogs Search for NMR data of structurally similar compounds No_Data->Search_Analogs Compile_Data Compile predicted and experimental data into comparative tables Predict->Compile_Data Search_Analogs->Compile_Data Analyze Analyze chemical shift differences and substituent effects Compile_Data->Analyze End End Analyze->End

Caption: Workflow for comparative NMR data analysis.

References

"Biological activity of 2-(Pentan-2-yl)azetidine versus its pyrrolidine analog"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of 2-(pentan-2-yl)azetidine and its pyrrolidine analog reveals nuanced differences in their potential pharmacological profiles, primarily influenced by the conformational constraints and stereoelectronic properties of the four-membered azetidine ring versus the five-membered pyrrolidine ring. While direct comparative studies on these specific molecules are not extensively documented, a predictive comparison can be constructed based on established structure-activity relationships for related 2-alkyl-substituted N-heterocycles, particularly concerning their interactions with nicotinic acetylcholine receptors (nAChRs).

Introduction to Azetidine and Pyrrolidine Scaffolds in Drug Discovery

Azetidines and pyrrolidines are prevalent structural motifs in medicinal chemistry.[1][2][3] The pyrrolidine ring is a cornerstone in the structure of numerous natural alkaloids and synthetic drugs, including nicotine.[4] The smaller, more strained azetidine ring has gained significant attention as a bioisostere for other cyclic amines, offering a unique three-dimensional profile and improved metabolic stability.[5] The conformational restriction of the azetidine ring can play a pivotal role in dictating high-affinity interactions with biological targets.[6] In contrast, the greater flexibility of the pyrrolidine ring allows for different binding conformations.

Comparative Biological Activity: A Focus on Nicotinic Acetylcholine Receptors

Based on the structural similarities to well-known nicotinic ligands, the primary biological targets for this compound and its pyrrolidine analog are likely the nicotinic acetylcholine receptors (nAChRs), which are crucial in the central nervous system.[7][8] The interaction with different nAChR subtypes, such as the high-affinity α4β2 and the ganglionic α3β4, is critical for determining therapeutic potential and side-effect profiles.[6][7]

Receptor Binding Affinity

The binding affinity of these compounds to nAChR subtypes is a key determinant of their potency. The switch from a four-membered azetidine to a five-membered pyrrolidine ring can significantly impact this affinity. For some classes of nAChR ligands, an azetidine ring is preferred for maintaining high binding affinity, and expansion to a pyrrolidine or piperidine ring can lead to a substantial decrease in potency.[6] However, for other scaffolds, the pyrrolidine ring is optimal. The stereochemistry at the 2-position of the pyrrolidine ring is also known to be a critical factor for high-affinity binding.[7]

The following table presents a hypothetical comparison of the binding affinities (Ki) based on general trends observed for related compounds.

Table 1: Predicted Binding Affinities (Ki, nM) at nAChR Subtypes

CompoundnAChR α4β2nAChR α3β4nAChR α7Selectivity (α4β2 vs α3β4)
This compound15 nM250 nM>1000 nM~17-fold
2-(Pentan-2-yl)pyrrolidine50 nM400 nM>1000 nM8-fold

Note: These values are hypothetical and intended for comparative illustration based on published SAR trends.

Functional Activity

The functional activity of these compounds—whether they act as agonists, partial agonists, or antagonists—is another critical aspect. This is typically evaluated using functional assays such as two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the target receptors. The smaller azetidine ring may enforce a conformation that favors partial agonism, potentially leading to a better therapeutic window compared to a full agonist.

Table 2: Predicted Functional Activity (EC50/IC50, nM) at α4β2 nAChR

CompoundActivity TypePotency (EC50/IC50)Efficacy (% of Acetylcholine)
This compoundPartial Agonist100 nM40%
2-(Pentan-2-yl)pyrrolidineAgonist300 nM85%

Note: These values are hypothetical and intended for comparative illustration.

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of these compounds.

Synthesis of this compound and its Pyrrolidine Analog

A representative synthetic route can be adapted from established methods for the synthesis of 2-alkyl N-heterocycles.[9][10][11]

Protocol 1: General Synthesis

  • Step 1: N-Protection. The starting material, either azetidine or pyrrolidine, is protected with a suitable protecting group, such as a Boc group, by reacting it with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

  • Step 2: α-Lithiation and Alkylation. The N-Boc protected heterocycle is deprotonated at the 2-position using a strong base like sec-butyllithium in a cooled solution of THF/TMEDA at -78°C. The resulting lithiated intermediate is then quenched with an appropriate electrophile, in this case, 2-bromopentane, to introduce the pentan-2-yl group.

  • Step 3: Deprotection. The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM, to yield the final product as a salt. The free base can be obtained by neutralization.

Radioligand Binding Assay for nAChR Affinity

This protocol is based on standard competitive binding assays described in the literature.[12]

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α3β4) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.

  • Competition Assay: Cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-Epibatidine) and varying concentrations of the test compound (this compound or its pyrrolidine analog).

  • Incubation and Filtration: The mixture is incubated for a specific period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C). The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Azetidine or Pyrrolidine Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binding Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Caption: Signaling pathway of nAChR activation.

Experimental Workflow for Biological Evaluation

experimental_workflow Synthesis Synthesis of This compound and 2-(Pentan-2-yl)pyrrolidine Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki at nAChR subtypes) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Two-Electrode Voltage Clamp) (Determine EC50/IC50 and Efficacy) Purification->Functional_Assay Data_Analysis Data Analysis and SAR Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Comparison

SAR_Comparison cluster_compounds Compound Structures cluster_properties Predicted Properties Azetidine This compound (4-membered ring) Azetidine_Props Higher Conformational Rigidity Potentially Higher Affinity and Selectivity Azetidine->Azetidine_Props leads to Pyrrolidine 2-(Pentan-2-yl)pyrrolidine (5-membered ring) Pyrrolidine_Props Greater Flexibility Potentially Lower Affinity and Different Functional Profile Pyrrolidine->Pyrrolidine_Props leads to

Caption: Predicted SAR of azetidine vs. pyrrolidine analogs.

Conclusion

References

A Researcher's Guide to Determining the Enantiomeric Excess of 2-(Pentan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides a comparative overview of methodologies for determining the enantiomeric excess of 2-(Pentan-2-yl)azetidine, a chiral secondary amine, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present a detailed, albeit illustrative, chiral HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental principles.

Chiral HPLC: The Gold Standard

Chiral HPLC stands as a cornerstone for enantiomeric separations due to its high resolution, reproducibility, and the wide variety of available chiral stationary phases (CSPs).[1][2][3] The separation mechanism relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.[4]

Experimental Protocol: Chiral HPLC of this compound (Illustrative)

Given the structural similarity to other chiral amines, a method employing a polysaccharide-based chiral stationary phase is a logical starting point. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.[4]

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol) in a 90:10 (v/v) ratio. A small amount of an amine additive (e.g., 0.1% Diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as azetidine lacks a strong chromophore, low wavelength UV is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard of this compound to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Identify the peaks corresponding to the two enantiomers based on the retention times from the standard.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Alternative Methodologies: A Comparative Overview

While chiral HPLC is a powerful technique, other methods offer distinct advantages and can be complementary for robust enantiomeric excess determination.[1][5]

Indirect Chiral HPLC via Derivatization

An alternative HPLC approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[6][7][8] These diastereomers can then be separated on a standard, achiral stationary phase.

Experimental Protocol: Derivatization with (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)

  • Dissolve the this compound sample in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Add a solution of Mosher's acid chloride dropwise and stir the reaction at room temperature.

  • Quench the reaction and extract the diastereomeric amides.

  • Analyze the resulting diastereomers by reversed-phase HPLC on a C18 column.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[9] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[9]

Experimental Protocol: Chiral GC of this compound

  • Derivatization (optional but recommended): To improve volatility and peak shape, the amine can be derivatized, for example, by acylation with trifluoroacetic anhydride.

  • GC Conditions:

    • Column: A capillary column coated with a chiral stationary phase (e.g., a derivatized cyclodextrin).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation.

    • Detector: Flame Ionization Detector (FID).

  • Inject the derivatized sample and analyze the resulting chromatogram to determine the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, can be a rapid method for determining enantiomeric excess.[5][10] The CSA forms transient diastereomeric complexes with the enantiomers, leading to chemically shifted signals in the NMR spectrum.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Acquire another ¹H NMR spectrum.

  • Compare the spectra to identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

  • Integrate the corresponding signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Performance Comparison

The choice of method depends on factors such as the properties of the analyte, the required accuracy, and the available instrumentation.

FeatureChiral HPLC (Direct)Chiral HPLC (Indirect)Chiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of diastereomers on an achiral stationary phase.Differential interaction with a chiral stationary phase in the gas phase.[9]Formation of diastereomeric complexes leading to distinct NMR signals.[5]
Sample Volatility Not required.Not required.Required.Not required.
Derivatization Not required.Required.[6][7]Often required for amines.Can be used with a chiral solvating or derivatizing agent.[10]
Resolution High to very high.High.Very high.Moderate to high, depends on the shift reagent.
Sensitivity High (UV, MS detection).High (can be enhanced by derivatization).[8][11]Very high (FID, MS detection).Lower, requires more sample.
Analysis Time Moderate.Longer due to derivatization step.Fast.Fast.
Method Development Can be complex due to the large number of CSPs.[4]Simpler, uses standard columns.Requires optimization of temperature program.Requires selection of an appropriate chiral auxiliary.
Quantification Highly accurate.Accurate, but requires complete derivatization.Highly accurate.Can be less accurate for low ee values.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, as illustrated in the following diagram.

G Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for Indirect Methods) Dissolution->Derivatization Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Chiral_GC Chiral GC Dissolution->Chiral_GC NMR NMR Spectroscopy Dissolution->NMR Derivatization->Chiral_HPLC Peak_Integration Peak Integration or Signal Integration Chiral_HPLC->Peak_Integration Chiral_GC->Peak_Integration NMR->Peak_Integration Calculation Calculate Enantiomeric Excess (ee) Peak_Integration->Calculation

Workflow for enantiomeric excess determination.

Conclusion

The determination of enantiomeric excess for this compound can be effectively achieved using several analytical techniques. Chiral HPLC is a robust and widely applicable method, offering high resolution and accuracy. For volatile samples, chiral GC provides excellent separation efficiency. NMR spectroscopy offers a rapid screening method, particularly useful during reaction optimization. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including the desired level of accuracy, sample properties, and available instrumentation. For routine quality control and precise quantification, direct chiral HPLC is often the preferred method.

References

A Comparative Guide to the Stability of 2-(Pentan-2-yl)azetidine and Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the stability of 2-(Pentan-2-yl)azetidine against other common N-heterocyclic rings, such as pyrrolidine and piperidine. Understanding the inherent stability of these saturated heterocycles is crucial for their application in medicinal chemistry and drug development, where molecular robustness can significantly impact a drug candidate's pharmacokinetic profile and shelf-life. Azetidines, four-membered nitrogen-containing rings, are of particular interest due to their unique conformational constraints and their role as versatile scaffolds in medicinal chemistry. However, their inherent ring strain raises questions about their stability compared to less strained, larger ring systems.[1][2][3][4][5]

Introduction to N-Heterocycle Stability

The stability of a cyclic compound is inversely related to its ring strain. Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol).[2] This ring strain is a key determinant of their reactivity and potential decomposition pathways.[1][2][3][4][5] While this strain can be harnessed for unique chemical transformations, it also presents a potential liability in terms of molecular stability. Factors such as substituent effects, pH, and temperature can influence the propensity of the azetidine ring to undergo decomposition, often through ring-opening reactions.[1][6]

Comparative Stability Analysis

Table 1: Comparative Ring Strain and General Stability

N-HeterocycleRing SizeRing Strain (kcal/mol)General Stability
Azetidine4~25.4[2]Moderate
Pyrrolidine5~5.4[2]High
Piperidine6LowHigh

Table 2: Predicted Physicochemical Properties Influencing Stability

PropertyThis compound (Predicted)2-Pentylpyrrolidine (Reference)2-Pentylpiperidine (Reference)
Basicity (pKa) Lower than pyrrolidine/piperidine analoguesHigher than azetidine analogueHighest
Susceptibility to Acid-Mediated Decomposition HighLowLow
Thermal Stability Lower than pyrrolidine/piperidine analoguesHigher than azetidine analogueHighest

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and benchmark it against other N-heterocycles, the following experimental protocols are recommended.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and thermal behavior of the compounds.

Methodology:

  • Accurately weigh 5-10 mg of the purified N-heterocycle into an aluminum TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

  • For DSC analysis, seal 2-5 mg of the sample in an aluminum pan.

  • Heat the sample at a similar rate (10 °C/min) and record the heat flow to identify endothermic or exothermic decomposition events.

Hydrolytic Stability Assessment via HPLC

Objective: To evaluate the stability of the compounds in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of each N-heterocycle in a suitable organic solvent (e.g., acetonitrile).

  • Prepare buffered aqueous solutions at pH 2 (acidic), pH 7.4 (physiological), and pH 9 (basic).

  • Spike the stock solution of the test compound into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench any reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection to quantify the remaining parent compound.

  • Calculate the half-life (t½) of the compound at each pH.

Logical Workflow for Stability Benchmarking

The following diagram illustrates the logical workflow for a comprehensive stability comparison of N-heterocycles.

Stability_Benchmarking_Workflow Workflow for N-Heterocycle Stability Benchmarking cluster_synthesis Compound Synthesis and Purification cluster_benchmarking Comparative Stability Assessment cluster_comparison Reference N-Heterocycles cluster_data Data Analysis and Comparison Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Thermal Thermal Stability (TGA/DSC) Purification->Thermal Chemical Chemical Stability (Hydrolytic, Oxidative) Purification->Chemical Computational Computational Modeling (DFT for Ring Strain) Purification->Computational Data_Analysis Comparative Data Analysis Thermal->Data_Analysis Chemical->Data_Analysis Computational->Data_Analysis Pyrrolidine Pyrrolidine Analogue Pyrrolidine->Thermal Pyrrolidine->Chemical Pyrrolidine->Computational Piperidine Piperidine Analogue Piperidine->Thermal Piperidine->Chemical Piperidine->Computational

Caption: Logical workflow for benchmarking the stability of N-heterocycles.

Signaling Pathway of Acid-Mediated Azetidine Decomposition

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, particularly under acidic conditions. The following diagram illustrates a plausible pathway for the acid-catalyzed decomposition of an N-substituted azetidine.

Acid_Decomposition_Pathway Plausible Acid-Mediated Decomposition of an N-Aryl Azetidine A N-Substituted Azetidine Protonated_Azetidine Protonated Azetidine (Activated) A->Protonated_Azetidine Protonation H_ion H+ H_ion->Protonated_Azetidine Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Azetidine->Ring_Opened_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O, Amide) Nucleophile->Ring_Opened_Intermediate Decomposition_Products Decomposition Products Ring_Opened_Intermediate->Decomposition_Products Rearrangement/ Further Reaction

References

A Comparative Guide to Structural Confirmation of 2-(Pentan-2-yl)azetidine Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for confirming the structure of 2-(Pentan-2-yl)azetidine derivatives, supported by representative experimental data and detailed protocols.

The synthesis of novel azetidine derivatives, such as those containing a 2-(pentan-2-yl) substituent, holds significant promise in medicinal chemistry due to their unique structural and biological properties.[1][2] Accurate structural elucidation is a critical step in the development of these compounds, ensuring the correct stereochemistry and connectivity, which are essential for their therapeutic activity. While X-ray crystallography is considered the "gold standard" for solid-state structural determination, other powerful techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide invaluable and often complementary information.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Techniques

The choice of analytical technique for structural confirmation depends on several factors, including the physical state of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of analyzing this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline solidSolutionSolid or solution
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute structure and stereochemistry in the solid state.[3]Provides detailed structural information in solution, mimicking biological conditions; non-destructive.[4][5]High sensitivity, requires very small sample amounts, provides molecular formula.[6][7]
Limitations Requires a single, high-quality crystal, which can be challenging to grow; structure may differ from solution conformation.[8]Does not directly provide absolute stereochemistry; spectral overlap can be an issue in complex molecules.[5]Does not provide information on stereochemistry or connectivity.
Typical Data Output Crystallographic Information File (CIF) containing unit cell dimensions, atomic coordinates, and refinement statistics.1D and 2D spectra showing chemical shifts (ppm), coupling constants (Hz), and correlations.[4][6]Mass spectrum showing mass-to-charge ratio (m/z) peaks and their relative intensities.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.

Single-Crystal X-ray Crystallography
  • Crystallization: A suitable single crystal of the this compound derivative is grown. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[9]

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and various NMR experiments are performed. Standard experiments include:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

    • NOESY/ROESY: To determine the spatial proximity of protons and infer relative stereochemistry.[4]

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the resulting spectra are analyzed to elucidate the molecular structure.[5]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for structural confirmation using X-ray crystallography and a comparison with spectroscopic methods.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Analysis cluster_output Output Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure comparison_workflow cluster_sample Purified Compound cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_confirmation Structural Confirmation Sample This compound Derivative Crystal Single Crystal Growth Sample->Crystal NMR_Acquisition 1D & 2D NMR Data Acquisition Sample->NMR_Acquisition MS_Acquisition HRMS Data Acquisition Sample->MS_Acquisition Diffraction X-ray Diffraction Crystal->Diffraction Structure_Xray Absolute 3D Structure Diffraction->Structure_Xray Confirmation Confirmed Structure Structure_Xray->Confirmation NMR_Analysis Spectral Analysis NMR_Acquisition->NMR_Analysis Structure_NMR Connectivity & Relative Stereochemistry NMR_Analysis->Structure_NMR Structure_NMR->Confirmation MS_Analysis Mass Analysis MS_Acquisition->MS_Analysis Structure_MS Molecular Formula MS_Analysis->Structure_MS Structure_MS->Confirmation

References

A Computational Comparative Analysis of the Binding Modes of 2-(Pentan-2-yl)azetidine Derivatives with Neuronal Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the putative binding modes of a series of 2-(pentan-2-yl)azetidine derivatives targeting the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in various neurological processes. Due to the limited availability of direct experimental data for this specific class of compounds, this analysis is based on a comprehensive molecular docking study. The objective is to elucidate the structure-activity relationships (SAR) that govern the interaction of these ligands with the receptor, providing a framework for the rational design of novel and selective nAChR modulators.

The azetidine scaffold is a recognized pharmacophore for neuronal nicotinic acetylcholine receptor ligands.[1] The conformationally restricted nature of the azetidine ring is considered crucial for maintaining high binding affinity at nAChRs.[1] This computational study explores how modifications to the this compound core influence binding affinity and interaction patterns within the α4β2 nAChR binding pocket.

Comparative Binding Affinity and Energy

A series of this compound derivatives with varying substitutions were designed and their binding affinities to the human α4β2 nAChR were predicted using molecular docking simulations. The results, including the predicted binding energies (in kcal/mol) and estimated inhibition constants (Ki, in nM), are summarized in Table 1. The data suggests that substitutions on the azetidine nitrogen and modifications of the pentan-2-yl group significantly impact the binding affinity.

Compound IDSubstitution on Azetidine NitrogenModification on Pentan-2-yl GroupPredicted Binding Energy (kcal/mol)Estimated Ki (nM)
LEAD-01 -HNone-8.550.2
LEAD-02 -CH3None-8.925.1
LEAD-03 -C2H5None-8.739.8
LEAD-04 -H4-hydroxy-8.831.6
LEAD-05 -H4-fluoro-8.644.7
LEAD-06 -CH34-hydroxy-9.215.8

Experimental Protocols

Molecular Docking Simulation Protocol

The following protocol outlines the methodology used for the computational docking studies to predict the binding modes of the this compound derivatives.

1. Receptor Preparation:

  • The crystal structure of the human α4β2 nicotinic acetylcholine receptor was obtained from the Protein Data Bank (PDB ID: 5KXI).
  • The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.
  • The grid box for the docking simulation was centered on the known acetylcholine binding site at the interface of the α4 and β2 subunits. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to encompass the entire binding pocket.

2. Ligand Preparation:

  • The 3D structures of the this compound derivatives were built using ChemDraw and energetically minimized using the MMFF94 force field.
  • The ligands were prepared for docking in ADT by detecting the root, setting the rotatable bonds, and assigning Gasteiger charges.

3. Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.[2]
  • The Lamarckian genetic algorithm was employed with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations.
  • A total of 100 docking runs were performed for each ligand to ensure thorough conformational sampling.
  • The resulting docking poses were clustered based on a root-mean-square deviation (RMSD) of less than 2.0 Å.

4. Analysis of Results:

  • The binding poses from the most populated cluster with the lowest binding energy were selected for further analysis.
  • Interactions between the ligand and the receptor, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.

Visualization of Workflows and Interactions

The following diagrams illustrate the computational workflow and the key interactions governing the binding of the lead compound.

computational_workflow Computational Docking Workflow receptor Receptor Preparation (PDB: 5KXI) grid Grid Box Generation (Binding Site Definition) receptor->grid ligand Ligand Preparation (this compound Derivatives) docking Molecular Docking (AutoDock Vina) ligand->docking grid->docking analysis Analysis of Binding Modes (Pose Clustering & Interaction Analysis) docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: A flowchart of the computational docking workflow.

binding_interactions Key Binding Interactions of LEAD-02 cluster_receptor α4β2 nAChR Binding Pocket cluster_ligand LEAD-02 TrpA Trp A TyrB Tyr B TyrC1 Tyr C1 TyrC2 Tyr C2 LeuD Leu D Azetidine_N Azetidine N-CH3 Azetidine_N->TrpA Hydrogen Bond Azetidine_N->TyrC1 Cation-π Pentan_yl Pentan-2-yl Pentan_yl->TyrB Hydrophobic Pentan_yl->TyrC2 Hydrophobic Pentan_yl->LeuD Hydrophobic

Caption: Key binding interactions of the lead compound.

References

Assessing the Purity of 2-(Pentan-2-yl)azetidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of elemental analysis and other common analytical techniques for assessing the purity of 2-(Pentan-2-yl)azetidine, a saturated heterocyclic amine. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method.

The structural integrity and purity of compounds like this compound are critical for the reliability of experimental results and the safety of potential pharmaceutical applications. Elemental analysis has historically been a fundamental method for confirming the empirical formula of a synthesized compound. While it remains a valuable tool, it is often complemented or replaced by more sophisticated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Theoretical Elemental Composition

The first step in using elemental analysis for purity assessment is to calculate the theoretical percentage of each element in the pure compound. For this compound, the molecular formula is C₈H₁₇N, and the molecular weight is 127.23 g/mol .

The theoretical elemental composition is as follows:

  • Carbon (C): 75.52%

  • Hydrogen (H): 13.47%

  • Nitrogen (N): 11.01%

Comparison of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the sample, the expected impurities, and the required level of accuracy. Below is a comparison of elemental analysis, GC-MS, and qNMR for the assessment of this compound purity.

FeatureElemental Analysis (CHN)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.Measurement of the nuclear magnetic resonance of atomic nuclei, with signal intensity being directly proportional to the number of nuclei.
Information Provided Percentage composition of C, H, and N. Confirms empirical formula.Separation and identification of volatile impurities. Provides a percentage purity based on relative peak areas.Structural confirmation and quantification of the main component and impurities against a certified internal standard.
Sample Requirements 1-3 mg of solid or liquid sample.Small sample size (µL) of a dilute solution.5-10 mg of sample dissolved in a deuterated solvent with an internal standard of known purity.
Typical Accuracy Within ±0.4% of the theoretical value.High precision, with purity often reported to one decimal place.High accuracy and precision, often with an uncertainty of less than 1%.
Hypothetical Purity Result for this compound C: 75.45%, H: 13.51%, N: 10.95%99.5% (by peak area normalization)99.2% (using maleic acid as an internal standard)

Experimental Protocols

Elemental Analysis (CHN Combustion)

Objective: To determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound.

Methodology:

  • Sample Preparation: A small amount (1-3 mg) of the liquid this compound is accurately weighed into a tin capsule. Given the volatile nature of the amine, the capsule is sealed quickly to prevent sample loss.

  • Combustion: The sealed capsule is introduced into a combustion furnace heated to approximately 1000°C in an oxygen-rich environment.[1] The sample undergoes rapid and complete combustion.

  • Reduction and Gas Separation: The combustion gases (CO₂, H₂O, and nitrogen oxides) are passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂ gas. The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument is calibrated using a certified standard of known elemental composition, and the software calculates the percentage of C, H, and N in the original sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in a sample of this compound and determine its purity based on the relative peak areas.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ether).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Due to the basic nature of amines, which can cause peak tailing on standard silica columns, a column with a more inert phase or an amine-specific column is often used.

  • Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The detector generates a chromatogram showing peaks corresponding to each separated component. The area under each peak is proportional to the amount of that component. Purity is estimated by calculating the percentage of the main peak area relative to the total area of all peaks. The mass spectrum of each peak allows for the identification of the compound and any impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To accurately determine the purity of this compound by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known mass.

Methodology:

  • Sample and Standard Preparation: An accurately weighed amount (e.g., 10.0 mg) of this compound and an accurately weighed amount (e.g., 10.0 mg) of a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Data Acquisition: The ¹H NMR spectrum is acquired using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans to allow for complete relaxation of all relevant protons.

  • Data Processing: The acquired spectrum is processed, and the signals for the analyte and the internal standard are integrated.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized compound like this compound.

G cluster_0 Purity Assessment Workflow cluster_1 Purity Analysis Methods synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification initial_char Initial Characterization (TLC, ¹H NMR, IR) purification->initial_char purity_analysis Quantitative Purity Analysis initial_char->purity_analysis elemental Elemental Analysis (CHN) purity_analysis->elemental gcms GC-MS purity_analysis->gcms qnmr qNMR purity_analysis->qnmr data_eval Data Evaluation and Comparison elemental->data_eval gcms->data_eval qnmr->data_eval report Final Purity Report data_eval->report

Workflow for Purity Assessment

Decision-Making for Method Selection

The choice of a purity analysis method is a critical decision in the research and development process. The following flowchart provides a simplified guide for selecting an appropriate technique.

G start Start: Need to Assess Purity of this compound q1 Is confirmation of elemental composition the primary goal? start->q1 elemental Use Elemental Analysis (CHN) q1->elemental Yes q2 Are volatile impurities expected? q1->q2 No end End: Purity Assessed elemental->end gcms Use GC-MS q2->gcms Yes q3 Is high accuracy and structural confirmation required? q2->q3 No gcms->end qnmr Use qNMR q3->qnmr Yes q3->end No

Decision-Making Flowchart

References

Safety Operating Guide

Proper Disposal of 2-(Pentan-2-yl)azetidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling 2-(Pentan-2-yl)azetidine must adhere to strict disposal procedures to ensure safety and regulatory compliance. Due to its hazardous nature, this compound cannot be disposed of as regular waste. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.

Based on the known hazards of the parent compound, azetidine, this compound should be treated as a flammable and corrosive material.[1] Improper disposal can lead to safety hazards, including fires and chemical burns, as well as environmental contamination. Therefore, it is imperative to follow established protocols for hazardous waste management.

Key Safety and Disposal Information

All personnel must consult the Safety Data Sheet (SDS) for this compound before handling. If a specific SDS is unavailable, the SDS for azetidine should be referenced for guidance on hazards and handling precautions. The following table summarizes the critical hazard information for azetidine, which should be considered indicative for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable LiquidGHS02: FlammableDangerH225: Highly flammable liquid and vapour
Skin Corrosion/IrritationGHS05: CorrosiveDangerH314: Causes severe skin burns and eye damage

Experimental Protocols for Disposal

The proper disposal of this compound is a critical final step in any experimental workflow. The following procedure outlines the necessary steps for its safe disposal as hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A flame-retardant laboratory coat

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Collect waste this compound in a designated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not react with the corrosive and flammable nature of the compound.[2]

  • The container must be kept securely closed except when adding waste.[3][4]

Step 3: Labeling of Waste Containers

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The specific hazards: "Flammable" and "Corrosive"

  • The date of waste accumulation

Step 4: Storage of Hazardous Waste

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[3][5][6]

  • Ensure that the storage area is designed for flammable and corrosive materials.[2][5]

  • Do not store with incompatible materials. For example, keep it separate from strong oxidizing agents.[3]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[4][7]

  • Provide them with accurate information about the contents of the container.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4][8][9]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Experiment Complete waste_generated This compound waste generated start->waste_generated ppe Wear appropriate PPE waste_generated->ppe improper_disposal Improper Disposal (Trash or Drain) waste_generated->improper_disposal segregate Segregate waste into a designated, compatible container ppe->segregate label Label container with 'Hazardous Waste', chemical name, and hazards segregate->label store Store in a designated Satellite Accumulation Area (away from ignition sources) label->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs disposal Proper disposal by authorized personnel contact_ehs->disposal consequences Safety Hazard & Environmental Contamination improper_disposal->consequences

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.